Pyrrole-derivative1
Description
Properties
IUPAC Name |
2-[3-[(E)-3-[2-(4-methylbenzoyl)pyrrol-1-yl]prop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLGGYQBCKUKJ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2C/C=C/C3=CC(=CC=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-Benzyl-2,5-dimethylpyrrole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of the synthesis and characterization of a representative N-substituted pyrrole, N-benzyl-2,5-dimethylpyrrole, prepared via the classical Paal-Knorr synthesis. We present comprehensive experimental protocols, tabulated characterization data, and graphical workflows to serve as a practical resource for researchers engaged in the synthesis of pyrrole derivatives and the development of novel therapeutics.
Introduction
Pyrrole and its derivatives are five-membered nitrogen-containing heterocyclic compounds that are fundamental building blocks in organic and medicinal chemistry.[2][3] The pyrrole ring system is a key component in a wide array of natural products, including heme, chlorophyll, and vitamin B12. In the realm of drug development, functionalized pyrrole scaffolds are crucial chemotypes for designing targeted therapeutics, particularly protein kinase inhibitors.[1][4] Several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, feature a pyrrole core, highlighting the significance of this heterocycle in modern medicine.
The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for constructing the pyrrole ring. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions, to yield the corresponding pyrrole. This guide focuses on the synthesis of N-benzyl-2,5-dimethylpyrrole as a model system, demonstrating the efficiency and practicality of the Paal-Knorr reaction.
Synthesis of N-Benzyl-2,5-dimethylpyrrole
The synthesis is achieved through the Paal-Knorr condensation of 2,5-hexanedione (a 1,4-dicarbonyl compound) with benzylamine. The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.
-
Reagents and Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Benzylamine
-
Glacial Acetic Acid (Catalyst)
-
Ethanol (Solvent)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (1.0 eq), benzylamine (1.0 eq), and ethanol to create a ~1 M solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain pure N-benzyl-2,5-dimethylpyrrole as a pale yellow oil.
-
Caption: Workflow for the Paal-Knorr synthesis of N-benzyl-2,5-dimethylpyrrole.
Characterization
The structure and purity of the synthesized N-benzyl-2,5-dimethylpyrrole are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: General workflow for the characterization of synthesized compounds.
The following tables summarize the expected quantitative data for N-benzyl-2,5-dimethylpyrrole.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (Ph-H) |
| ~5.80 | Singlet | 2H | Pyrrole protons (CH =CH ) |
| ~4.95 | Singlet | 2H | Methylene protons (N-CH ₂-Ph) |
| ~2.20 | Singlet | 6H | Methyl protons (CH ₃) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~138.5 | Aromatic C (Quaternary, C-ipso) |
| ~128.8 | Aromatic CH |
| ~128.5 | Pyrrole C (Quaternary, C -CH₃) |
| ~127.0 | Aromatic CH |
| ~126.5 | Aromatic CH |
| ~106.2 | Pyrrole CH (C H=C H) |
| ~50.0 | Methylene C (N-C H₂-Ph) |
| ~12.9 | Methyl C (C H₃) |
Table 3: Mass Spectrometry Data
| Technique | [M+H]⁺ Calculated | [M+H]⁺ Found |
| ESI-MS | 186.1283 | 186.1280 |
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition of the synthesized compound.
Application Context: Pyrrole Derivatives as Kinase Inhibitors
The pyrrole motif is a cornerstone in the design of protein kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction that regulates most cellular functions. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.
Pyrrole-containing molecules, such as those based on the pyrrolo[2,3-d]pyrimidine scaffold, can act as ATP-competitive inhibitors. They are designed to mimic the adenine portion of ATP, allowing them to bind to the ATP-binding pocket of the kinase, thereby blocking its activity and disrupting the downstream signaling cascade. This inhibition can halt uncontrolled cell proliferation, a key characteristic of cancer.
The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by pyrrole-based inhibitors.
Caption: Simplified MAPK/ERK signaling pathway initiated by an RTK.
Conclusion
This technical guide has detailed the synthesis of N-benzyl-2,5-dimethylpyrrole via the Paal-Knorr reaction, a robust and efficient method for accessing N-substituted pyrroles. We have provided comprehensive, step-by-step protocols for its synthesis and purification, along with tabulated spectroscopic data for its thorough characterization. Furthermore, the relevance of the pyrrole scaffold was contextualized within the field of drug development, specifically in the design of kinase inhibitors. The workflows and data presented herein serve as a valuable, practical resource for chemists and pharmacologists working on the synthesis of heterocyclic compounds and the discovery of novel therapeutics.
References
- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Tolmetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole-acetic acid derivative class. It is primarily utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Tolmetin effectively reduces hormones that induce pain, swelling, tenderness, and stiffness in these conditions.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This guide provides a comprehensive overview of the chemical and physical properties of Tolmetin, detailed experimental protocols for their determination, and a look into its primary signaling pathway.
Chemical and Physical Properties
The chemical and physical properties of Tolmetin are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | [PubChem CID: 5509] |
| Molecular Formula | C₁₅H₁₅NO₃ | [PubChem CID: 5509] |
| Molecular Weight | 257.28 g/mol | [PubChem CID: 5509] |
| Physical Description | Solid, crystals from acetonitrile | [PubChem CID: 5509] |
| Melting Point | 156 °C (with decomposition) | [PubChem CID: 5509] |
| Water Solubility | 222 mg/L | [PubChem CID: 5509] |
| pKa | 3.5 | [PubChem CID: 5509] |
| logP | 2.79 | [PubChem CID: 5509] |
Spectral Data
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry | Intense peaks at m/z: 91, 122, 198, 212 |
| UV-Vis Spectroscopy | Absorption maxima at 205, 254, and 316 nm |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of Tolmetin are provided below.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of Tolmetin.
Materials:
-
Tolmetin, finely powdered
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Thermometer
Procedure:
-
Ensure the Tolmetin sample is completely dry and in a fine powder form.
-
Pack the dry Tolmetin powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[4][5]
-
Set the apparatus to heat at a controlled rate, typically starting with a rapid ramp to about 15-20 °C below the expected melting point (156 °C), then reducing the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure accuracy.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the aqueous solubility of Tolmetin.
Materials:
-
Tolmetin
-
Distilled or deionized water
-
Shake-flask apparatus or orbital shaker
-
Constant temperature bath
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of Tolmetin to a known volume of water in a flask.
-
Seal the flask and place it in a constant temperature bath on a shaker. Agitate the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the solution to stand in the constant temperature bath to let undissolved solids settle.
-
Centrifuge the solution to further separate the solid and liquid phases.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Analyze the concentration of Tolmetin in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility in mg/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of Tolmetin.
Materials:
-
Tolmetin
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of Tolmetin and dissolve it in a known volume of water. A co-solvent like methanol may be used if solubility is low, but the final pKa should be extrapolated to a fully aqueous system.
-
Add KCl solution to maintain a constant ionic strength.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
-
Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Synthesis of Tolmetin
The synthesis of Tolmetin can be achieved through a multi-step process starting from N-methylpyrrole. A general outline of one synthetic route is provided below.
Reaction Scheme:
-
Acylation of N-methylpyrrole: N-methylpyrrole is reacted with oxalyl chloride mono-ethyl ester in the presence of a base (e.g., triethylamine) and a solvent (e.g., toluene) to yield (1-methyl-1H-pyrrol-2-yl)-oxo-sodium acetate after ester hydrolysis.
-
Reduction: The resulting ketoacid is reduced using hydrazine hydrate, followed by acidification with hydrochloric acid to form N-methylpyrrole-2-acetic acid.
-
Condensation: This intermediate is then condensed with methyl chloroformate at low temperatures.
-
Second Acylation: A subsequent acylation with p-toluoyl chloride yields (1-methyl-5-(4-methyl-benzoyl)-1H-pyrrol-2-yl)-methyl acetate.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester with a sodium hydroxide solution to produce Tolmetin.
Signaling Pathway and Experimental Workflow Visualizations
Cyclooxygenase (COX) Signaling Pathway
Tolmetin exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below illustrates this pathway.
Caption: Inhibition of the COX pathway by Tolmetin.
Experimental Workflow: Synthesis of Tolmetin
The following diagram outlines the key stages in the synthesis of Tolmetin, providing a visual representation of the experimental workflow.
Caption: Workflow for the synthesis of Tolmetin.
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of Tolmetin, along with standardized experimental protocols for their determination. The inclusion of the cyclooxygenase signaling pathway and a synthesis workflow offers a comprehensive resource for researchers, scientists, and professionals in drug development. The data and methodologies presented herein are intended to support further research and development involving Tolmetin and related compounds.
References
- 1. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westlab.com [westlab.com]
Whitepaper: Elucidation of the Molecular Structure of Pyrrole-derivative1
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise determination of the molecular structure of novel pyrrole derivatives is a critical step in the drug discovery and development process. This technical guide provides an in-depth walkthrough of the molecular structure elucidation of a novel, hypothetical compound, designated "Pyrrole-derivative1," using a combination of modern spectroscopic techniques. We present a detailed analysis of Mass Spectrometry, Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data. This document also includes comprehensive experimental protocols and visual workflows to serve as a practical reference for researchers in the field.
Introduction
Pyrrole and its fused heterocyclic derivatives are privileged structures in pharmacology, found in marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and other agents targeting pathways like VEGFR and ERK.[4][5] The biological versatility of the pyrrole ring continues to inspire the synthesis of new derivatives. The journey from a newly synthesized compound to a potential drug candidate begins with its unambiguous structural characterization. This process relies on the synergistic interpretation of data from various analytical methods.
This whitepaper details the elucidation of the following hypothetical molecule, This compound :

Spectroscopic Data Analysis & Structure Elucidation
The molecular structure of this compound was determined by integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and extensive NMR analysis.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provided the exact mass of the molecular ion, which was used to determine the elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Formula |
| [M+H]⁺ | 214.1226 | 214.1229 | C₁₄H₁₆NO⁺ |
| [M]⁺ | 213.1154 | 213.1157 | C₁₄H₁₅NO |
The primary fragmentation pattern observed involved the cleavage of the acetyl group, a common fragmentation pathway for such compounds.
Infrared (IR) Spectroscopy
The IR spectrum revealed the presence of key functional groups within the molecule.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H Stretch (Phenyl) |
| 2925 | Medium | Aliphatic C-H Stretch (Methyl) |
| 1715 | Strong | C=O Stretch (Ketone) |
| 1598 | Medium | C=C Stretch (Aromatic Rings) |
| 1490 | Strong | C-N Stretch (Pyrrole Ring) |
The strong absorption at 1715 cm⁻¹ is highly characteristic of a carbonyl group, confirming the presence of the ketone. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ suggests that the nitrogen atom on the pyrrole ring is substituted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the primary framework for establishing the connectivity of atoms. All spectra were recorded in CDCl₃.
Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 7.45 - 7.35 | m | - | 5H | Phenyl Protons |
| H-b | 6.88 | d | 4.0 | 1H | Pyrrole H-4 |
| H-c | 6.15 | d | 4.0 | 1H | Pyrrole H-3 |
| H-d | 3.65 | s | - | 3H | N-CH₃ |
| H-e | 2.20 | s | - | 3H | CO-CH₃ |
Table 4: ¹³C NMR (101 MHz, CDCl₃) Data for this compound
| Label | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 206.5 | C=O (Ketone) |
| C-2 | 134.8 | Pyrrole C-5 |
| C-3 | 132.1 | Phenyl C-1' (Quaternary) |
| C-4 | 129.0 | Phenyl C-2', C-6' |
| C-5 | 128.8 | Phenyl C-3', C-5' |
| C-6 | 127.5 | Phenyl C-4' |
| C-7 | 126.3 | Pyrrole C-2 |
| C-8 | 115.1 | Pyrrole C-4 |
| C-9 | 108.2 | Pyrrole C-3 |
| C-10 | 34.2 | N-CH₃ |
| C-11 | 28.9 | CO-CH₃ |
Interpretation of NMR Data:
-
¹H NMR: The spectrum shows five distinct proton environments. The multiplet between 7.45-7.35 ppm integrating to 5H is characteristic of a monosubstituted phenyl group. Two doublets at 6.88 and 6.15 ppm, each integrating to 1H with a coupling constant of 4.0 Hz, are typical for adjacent protons on a pyrrole ring. The two singlets at 3.65 ppm (3H) and 2.20 ppm (3H) correspond to the N-methyl and acetyl methyl groups, respectively.
-
¹³C NMR: The spectrum displays 11 distinct carbon signals, consistent with the proposed structure. The downfield signal at 206.5 ppm is characteristic of a ketone carbonyl carbon. Six signals in the aromatic region (108-135 ppm) account for the five carbons of the phenyl group and the four carbons of the pyrrole ring. The two upfield signals at 34.2 and 28.9 ppm correspond to the two methyl carbons.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY: A clear correlation was observed between the pyrrole protons H-b (δ 6.88) and H-c (δ 6.15), confirming their adjacent positions on the ring.
-
HSQC: This experiment correlated each proton to its directly attached carbon, confirming the assignments listed in Tables 3 and 4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This was the key experiment for assembling the fragments. Key long-range correlations (2-3 bonds) are summarized in Table 5.
-
Table 5: Key HMBC Correlations for this compound
| Proton (Label) | Correlated Carbons (Label) | Inferred Connectivity |
| N-CH₃ (H-d) | C-2, C-7 | N-CH₃ is attached to the pyrrole N, which is adjacent to C-2 and C-5. |
| CO-CH₃ (H-e) | C-1 | Acetyl methyl is attached to the ketone carbonyl. |
| Pyrrole H-c | C-2, C-7, C-8 | H-c is adjacent to a substituted carbon (C-2) and C-4. |
| Pyrrole H-b | C-2, C-7, C-9 | H-b is adjacent to a substituted carbon (C-5) and C-3. |
The HMBC correlations definitively connect the N-methyl group to the pyrrole ring and establish the positions of the phenyl and acetyl substituents.
Visualized Workflows and Pathways
General Structure Elucidation Workflow
The logical flow of experiments used to determine the structure of a novel compound is outlined below.
Key HMBC Correlations
The following diagram visually represents the crucial 2- and 3-bond correlations that piece the molecular structure together.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
"Pyrrole-derivative1" spectroscopic data (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pyrrole derivative, 2-formylpyrrole. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents summarized quantitative data in structured tables, detailed experimental protocols for key analytical methods, and visualizations of the analytical workflow.
Core Spectroscopic Data
The following sections provide key spectroscopic data for 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde), a five-membered N-heterocyclic system with a carbonyl group as a proton acceptor and a pyrrole group as a proton donor.[1] This compound can exist in a dimeric form in the solid phase and a monomeric form in solution.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-formylpyrrole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.54 | s | H-6 (aldehyde) | |
| 7.08 | m | H-5 | |
| 6.95 | m | H-3 | |
| 6.25 | m | H-4 | |
| ~9.0 (broad) | br s | N-H |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 179.5 | C-6 (aldehyde) |
| 131.8 | C-2 |
| 125.0 | C-5 |
| 121.5 | C-3 |
| 110.4 | C-4 |
Note: The assignments are based on computational and experimental data. The solvent used is CDCl₃.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-formylpyrrole shows characteristic absorption bands for the N-H and C=O stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~1660 | C=O stretch (aldehyde) |
| ~1540 | C=C stretch (pyrrole ring) |
| ~1420, 1380 | C-H bend |
| ~750 | C-H out-of-plane bend |
Note: The exact peak positions can be influenced by the sample preparation method (e.g., solid-state vs. solution).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-formylpyrrole, the electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| 95 | [M]⁺ (Molecular Ion) |
| 94 | [M-H]⁺ |
| 67 | [M-CO]⁺ |
| 39 |
Note: Fragmentation patterns can provide additional structural information.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific results. The following sections outline the synthesis of 2-formylpyrrole and the general procedures for acquiring the spectroscopic data presented.
Synthesis of 2-Formylpyrrole
One common method for the synthesis of 2-formylpyrrole is through a Knorr-type synthesis approach, followed by reduction.[3][4]
Materials:
-
O-ethyl acetothioacetate
-
Sodium nitrite
-
Acetic acid
-
RANEY® nickel
-
Water
-
Acetone
Procedure:
-
A solution of sodium nitrite in distilled water is added dropwise to a solution of O-ethyl acetothioacetate in acetic acid at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed. This produces a 2-thionoester pyrrole intermediate.
-
A slurry of RANEY® nickel in water and acetone is activated by heating at reflux for one hour.
-
The 2-thionoester pyrrole is then added to the activated RANEY® nickel slurry.
-
The reaction proceeds to reduce the thionoester to the corresponding 2-formylpyrrole.
-
The final product is isolated and purified using standard laboratory techniques.
NMR Spectroscopy Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., Varian A-60D or a modern equivalent) is used.
Sample Preparation:
-
A small amount of the purified 2-formylpyrrole is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to an NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
The data is processed, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.
Sample Preparation (ATR method):
-
A small amount of the solid 2-formylpyrrole is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source is typically used.
Sample Introduction:
-
A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
Data Acquisition:
-
The sample is ionized by a beam of electrons.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and a conceptual representation of the structural elucidation process for 2-formylpyrrole.
Caption: Workflow for the synthesis and spectroscopic analysis of 2-formylpyrrole.
Caption: Logical flow from spectroscopic data to the structural elucidation of 2-formylpyrrole.
References
Theoretical Stability and Degradation Pathways of Atorvastatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical stability and degradation pathways of Atorvastatin, a prominent pyrrole-derivative and widely prescribed medication for lowering cholesterol. This document summarizes key quantitative data, details experimental protocols for stability testing, and visualizes degradation pathways and analytical workflows to support research and development in the pharmaceutical industry.
Introduction to Atorvastatin Stability
Atorvastatin (ATV), chemically known as [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, calcium salt (2:1) trihydrate, is a synthetic lipid-lowering agent.[1] As with any pharmaceutical compound, understanding its stability profile is critical for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are integral to this process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products that could form under various environmental conditions.[2]
Atorvastatin has been shown to be susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions.[2][3] Notably, it is relatively stable under basic hydrolysis.[2] The degradation kinetics and pathways are crucial for developing stable formulations and establishing appropriate storage conditions.
Quantitative Stability Data
The degradation of Atorvastatin under different stress conditions has been quantified in several studies. The following tables summarize the key kinetic parameters and degradation percentages observed.
| Stress Condition | Reagent/Parameters | Degradation Order | Rate Constant (k) | Reference |
| Acid Hydrolysis | 0.1 M HCl at 353 K | First Order | 1.88 × 10⁻² s⁻¹ | |
| Basic Hydrolysis | 0.1 M NaOH at 353 K | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | |
| Photodegradation (in the presence of Fe³⁺) | Wavelengths 300-350 nm, 5 mg/L Fe³⁺ | First Order | 0.130 min⁻¹ |
| Stress Condition | Experimental Details | % Degradation of Atorvastatin | Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 N HCl for 24h at 25±2°C | Significant Degradation | Impurities H & J, Unknown A1 | |
| Oxidative Stress | 1% H₂O₂ for 24h at 25±2°C | Significant Degradation | Impurities L & D, Unknowns O1 & O2 | |
| Thermal Stress | 105°C for 10 days | Significant Degradation | Impurities H & J | |
| Photolytic Stress | 1.2 million lux hours (visible) & 200 W h/m² (UV) for 11 days | Significant Degradation | Impurities J, L, & D | |
| Basic Hydrolysis | 1 N NaOH for 42h at 25±2°C | No significant degradation | - | |
| Acid Hydrolysis (in combination with Aspirin) | 0.1N HCl, 80°C for 3 hours | Influenced by Aspirin | - | |
| Thermal Degradation (in combination with Aspirin) | 80°C for 48 hours | Influenced by Aspirin | - | |
| Oxidative Stress (in combination with Aspirin) | 3% v/v H₂O₂, room temp for 7 days | Influenced by Aspirin | - |
Degradation Pathways and Mechanisms
The degradation of Atorvastatin primarily involves modifications to the pyrrole ring and the dihydroxyheptanoic acid side chain.
Acidic Degradation
Under acidic conditions, Atorvastatin undergoes lactonization of the 3,5-dihydroxyheptanoate side chain. More drastic acidic conditions can lead to subsequent dehydration of the lactone. Under strong acidic conditions (e.g., concentrated sulfuric acid), fragmentation can occur, leading to the loss of the carboxanilide residue.
Oxidative Degradation
Oxidative degradation of Atorvastatin primarily targets the electron-rich pyrrole ring. The proposed mechanism involves the formation of an intermediate endoperoxide across the pyrrole ring, followed by rearrangement and nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain. This leads to the formation of complex bridged structures.
Experimental Protocols
The following sections detail the methodologies for conducting forced degradation studies and the subsequent analysis of Atorvastatin and its degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are performed to generate degradation products and assess the intrinsic stability of Atorvastatin.
4.1.1 Materials and Reagents
-
Atorvastatin Calcium reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified
-
Volumetric flasks and pipettes
4.1.2 General Procedure for Sample Preparation A stock solution of Atorvastatin calcium is typically prepared at a concentration of 500 µg/mL in a suitable diluent.
4.1.3 Stress Conditions
-
Acid Hydrolysis: A solution of Atorvastatin is treated with 0.1 N HCl and refluxed or kept at a specific temperature (e.g., 25±2°C or 80°C) for a defined period (e.g., 3 to 24 hours).
-
Base Hydrolysis: A solution of Atorvastatin is treated with 1 N NaOH and kept at ambient temperature for an extended period (e.g., 42 hours).
-
Oxidative Degradation: A solution of Atorvastatin is treated with a solution of hydrogen peroxide (e.g., 1% or 3% v/v) and kept at room temperature for a specified duration (e.g., 24 hours to 7 days).
-
Thermal Degradation: Solid Atorvastatin is exposed to a high temperature (e.g., 80°C or 105°C) in a controlled temperature oven for several days (e.g., 48 hours to 10 days).
-
Photolytic Degradation: Solutions of Atorvastatin or the solid drug are exposed to a combination of UV (e.g., 200 W h/m²) and visible light (e.g., 1.2 million lux hours) for a prolonged period.
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is essential for separating and quantifying Atorvastatin from its degradation products and any process-related impurities.
4.2.1 Chromatographic Conditions A variety of HPLC methods have been developed for the analysis of Atorvastatin. A common approach utilizes a reversed-phase C18 column.
| Parameter | Typical Conditions | Reference |
| Column | Zorbax Bonus-RP or Phenomenex Gemini C-18 (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 4) and organic solvents (e.g., acetonitrile, methanol). A common mobile phase is a mixture of water, acetonitrile, and trifluoroacetic acid. | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV detection at 240 nm or 245 nm | |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
4.2.2 Method Validation The stability-indicating HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of Atorvastatin from its degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This technical guide has provided a detailed overview of the theoretical stability and degradation pathways of Atorvastatin. The quantitative data, degradation mechanisms, and experimental protocols presented herein are intended to be a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of a drug's stability profile, as exemplified by the case of Atorvastatin, is fundamental to the development of safe, effective, and high-quality pharmaceutical products.
References
Potential Biological Activities of Prodigiosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosin, a member of the prodiginine family of natural products, is a secondary metabolite produced by various bacteria, most notably Serratia marcescens.[1][2] Characterized by its vibrant red pigmentation and a unique tripyrrolic chemical structure, prodigiosin has garnered significant scientific interest due to its broad spectrum of biological activities.[2][3][4] These activities include potent anticancer, immunosuppressive, and antimicrobial properties, making it a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of prodigiosin, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
Prodigiosin exhibits significant cytotoxic effects against a wide array of cancer cell lines, often with a degree of selectivity for malignant cells over normal cells. Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
In Vitro Cytotoxicity
The cytotoxic potential of prodigiosin has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of prodigiosin required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference(s) |
| Lung | |||
| NCI-H292 | Mucoepidermoid Carcinoma | 3.6 | |
| A549 | Lung Carcinoma | 0.39 - 1.30 | |
| Breast | |||
| MCF-7 | Breast Adenocarcinoma | 5.1 | |
| MDA-MB-231 | Breast Adenocarcinoma | 0.62 | |
| Hematological | |||
| HL-60 | Promyelocytic Leukemia | 1.7 | |
| K562 | Chronic Myelogenous Leukemia | Sensitive | |
| Gastrointestinal | |||
| Hep-2 | Laryngeal Carcinoma | 3.4 | |
| HT29 | Colon Adenocarcinoma | 0.45 | |
| HCT116 | Colon Carcinoma | 0.70 | |
| SGC7901 | Gastric Adenocarcinoma | 1.30 | |
| Other | |||
| A375 | Melanoma | 1.25 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Mechanisms of Anticancer Action
Prodigiosin's anticancer activity is attributed to its ability to interfere with multiple cellular processes, leading to cancer cell death.
-
Induction of Apoptosis: Prodigiosin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.
-
Cell Cycle Arrest: The compound can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating.
-
Modulation of Signaling Pathways: Prodigiosin has been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the Wnt/β-catenin pathway.
Signaling Pathways in Anticancer Activity
Prodigiosin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can induce endoplasmic reticulum (ER) stress, leading to the activation of downstream apoptotic signaling.
Prodigiosin has been identified as a potent inhibitor of the Wnt/β-catenin signaling cascade, which is aberrantly activated in many cancers. It targets multiple components of this pathway, including LRP6, Dishevelled (DVL), and GSK3β.
Immunosuppressive Activity
Prodigiosin and its derivatives exhibit interesting immunosuppressive properties, primarily by targeting T cells. This activity is distinct from that of conventional immunosuppressants like cyclosporin A.
Mechanism of Immunosuppression
Prodigiosin's immunosuppressive effects are largely attributed to its interference with the interleukin-2 (IL-2) signaling pathway, which is crucial for T cell activation and proliferation. It has been shown to inhibit the phosphorylation and activation of Janus kinase 3 (JAK3), a key enzyme in this pathway.
JAK-STAT Signaling Pathway
The IL-2 receptor signaling is mediated through the JAK-STAT pathway. Prodigiosin's inhibition of JAK3 disrupts this cascade, leading to reduced T cell activation.
Antimicrobial Activity
Prodigiosin displays a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for prodigiosin against several pathogens are presented below.
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Bacterium | 3 - 8 | |
| Methicillin-resistant S. aureus (MRSA) | Bacterium | >10 | |
| Bacillus subtilis | Bacterium | 5 | |
| Bacillus cereus | Bacterium | 4 | |
| Enterococcus faecalis | Bacterium | 10 | |
| Gram-Negative Bacteria | |||
| Escherichia coli | Bacterium | 10 | |
| Pseudomonas aeruginosa | Bacterium | 4 | |
| Chromobacterium violaceum | Bacterium | 16 | |
| Fungi | |||
| Candida albicans | Yeast | Active | |
| Candida utilis | Yeast | Active |
Note: Antimicrobial activity can be influenced by the strain of the microorganism and the testing methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of prodigiosin.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Procedure:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and treat with various concentrations of prodigiosin for the desired time period (e.g., 48 hours). Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at approximately 300-670 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate.
-
PI Staining: Add the propidium iodide staining solution (e.g., 50 µg/mL).
-
Incubation: Incubate for at least 30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence in the linear scale.
Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Prodigiosin Stock: Dissolve prodigiosin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the prodigiosin stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no prodigiosin) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of prodigiosin that completely inhibits visible growth of the microorganism.
Conclusion
Prodigiosin is a promising natural product with a diverse range of potent biological activities. Its well-documented anticancer, immunosuppressive, and antimicrobial properties, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a comprehensive overview of its biological potential, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this remarkable pyrrole derivative.
References
Mechanism of Action Prediction for Pyrrole-derivative1: A Fictional MEK Inhibitor
Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of the predicted mechanism of action for "Pyrrole-derivative1," a fictional, potent, and selective inhibitor of the MEK1/2 kinases. We will explore its role within the MAPK/ERK signaling cascade, present quantitative data on its activity, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism and the workflows used to elucidate it.
Introduction to this compound and its Target
Pyrrole-containing compounds have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] "this compound" is a hypothetical small molecule designed to target MEK1 and MEK2, dual-specificity kinases that are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.
The MAPK/ERK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like BRAF and RAS lead to the continuous activation of this pathway, promoting uncontrolled cell growth. By inhibiting MEK1/2, this compound aims to block this aberrant signaling, thereby preventing the activation of the downstream effector ERK1/2 and halting cancer cell proliferation.
Predicted Mechanism of Action
This compound is predicted to be an allosteric inhibitor of MEK1/2. Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket. This binding is expected to induce a conformational change in the MEK enzyme, locking it in a catalytically inactive state. This mode of inhibition offers high selectivity, as the allosteric pocket of MEK is unique and not conserved among other kinases.
The primary consequence of MEK1/2 inhibition by this compound is the prevention of the phosphorylation and subsequent activation of ERK1/2. This inactivation of ERK1/2 blocks the downstream signaling cascade that would otherwise lead to the transcription of genes involved in cell proliferation and survival. The ultimate cellular outcomes of treatment with this compound are predicted to be cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for this compound, characteristic of a potent and selective MEK inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| MEK1 | 0.8 | Half-maximal inhibitory concentration against MEK1 enzyme. |
| MEK2 | 1.1 | Half-maximal inhibitory concentration against MEK2 enzyme. |
| ERK2 | >10,000 | Demonstrates selectivity against downstream kinase. |
| p38α | >10,000 | Demonstrates selectivity against a related MAPK pathway kinase. |
| JNK1 | >10,000 | Demonstrates selectivity against a related MAPK pathway kinase. |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Key Mutation | p-ERK Inhibition EC50 (nM) | Anti-proliferative GI50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 5.2 | 15.8 |
| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 8.9 | 25.4 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 12.5 | 48.7 |
| Normal Fibroblasts | Non-cancerous | Wild-Type | >5,000 | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro MEK1 Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 value of this compound against the MEK1 kinase using a luminescence-based assay that quantifies ATP consumption.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of recombinant active MEK1 kinase and its substrate, inactive ERK2. Prepare a 2X ATP solution.
-
Compound Preparation : Serially dilute this compound in DMSO to create a range of concentrations. Further dilute in the kinase buffer.
-
Reaction Setup : In a 384-well plate, add the MEK1 enzyme and inactive ERK2 substrate to all wells except the "no kinase" control. Add the diluted this compound or DMSO (as a control) to the appropriate wells.
-
Kinase Reaction : Initiate the reaction by adding the 2X ATP solution to each well. Incubate the plate at 30°C for 60 minutes.
-
Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent to convert the produced ADP back to ATP, which is used to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 40-60 minutes.
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Western Blot Analysis for p-ERK Inhibition in Cells
This protocol describes how to measure the levels of phosphorylated ERK (p-ERK) in cancer cells treated with this compound.
-
Cell Culture and Treatment : Seed cancer cells (e.g., A375) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification : Collect the cell lysates and centrifuge to pellet the debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize the protein samples and boil them in Laemmli sample buffer. Separate the proteins by size by running them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Normalization : To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total ERK.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the concentration of this compound to determine the EC50 value.
Cell Viability Assay (MTT-based)
This protocol is for determining the anti-proliferative effect (GI50) of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).
Logical Relationships in Mechanism of Action
The following diagram illustrates the logical flow from the molecular interaction of this compound to its ultimate cellular effect.
Conclusion
Based on the analysis of its predicted target and the known pharmacology of similar compounds, "this compound" is positioned as a highly specific inhibitor of the MAPK/ERK signaling pathway. Its allosteric inhibition of MEK1/2 is expected to lead to potent anti-proliferative effects in cancer cells with a dependency on this pathway. The experimental protocols outlined provide a clear framework for validating this predicted mechanism of action and characterizing its activity both in vitro and in a cellular context. This technical guide serves as a foundational document for researchers and drug development professionals interested in the therapeutic potential of pyrrole-based kinase inhibitors.
References
- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Pyrrole-derivative1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of "Pyrrole-derivative1," a novel compound under investigation. The following sections detail the aqueous solubility and multi-faceted stability profile of this molecule, offering critical data and methodologies to inform its progression through the drug discovery and development pipeline. The experimental protocols and data presented herein serve as a foundational resource for formulation development, pharmacokinetic assessment, and overall lead optimization efforts.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods to provide a thorough understanding of its dissolution characteristics under various physiologically relevant conditions.
Solubility Data Summary
The solubility of this compound was determined in various aqueous media. The results, summarized below, indicate that solubility is pH-dependent, with higher solubility observed in acidic conditions.
| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Molar Equivalent (µM) |
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 12.5 | 41.8 |
| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 155.8 | 521.1 |
| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 18.2 | 60.9 |
| Thermodynamic | Deionized Water | ~7.0 | 25 | 9.8 | 32.8 |
Note: Molar equivalent calculated based on a hypothetical molecular weight of 299 g/mol .
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines the high-throughput method used to determine the kinetic solubility of this compound.
1.2.1 Materials and Reagents:
-
This compound (10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
96-well microplates (UV-transparent)
-
Plate shaker
-
Spectrophotometric plate reader
1.2.2 Procedure:
-
A 10 mM stock solution of this compound is prepared in 100% DMSO.
-
The stock solution is serially diluted in DMSO to create a concentration gradient.
-
2 µL of each DMSO stock concentration is added to triplicate wells of a 96-well plate.
-
198 µL of the desired aqueous buffer (PBS, SGF, or SIF) is rapidly added to each well, resulting in a final DMSO concentration of 1%.
-
The plate is immediately sealed and placed on a plate shaker at 1000 RPM for 2 hours at room temperature.
-
Following incubation, the absorbance of each well is measured at 620 nm using a plate reader to detect turbidity resulting from precipitation.
-
The kinetic solubility value is determined as the highest concentration at which no significant increase in turbidity is observed compared to buffer-only controls.
Solubility Assessment Workflow
The following diagram illustrates the systematic process for evaluating the aqueous solubility of a new chemical entity like this compound.
An In-depth Technical Guide to Pyrrolinib and its Structural Analogs as Potent Kinase Inhibitors
This guide provides a comprehensive overview of Pyrrolinib, a novel pyrrole-derivative inhibitor of the fictional "Kinase-X," and its structural analogs. It details their synthesis, biological evaluation, structure-activity relationships (SAR), and mechanism of action, offering a framework for the development of next-generation targeted therapies.
Introduction to Pyrrolinib
Pyrrolinib is a synthetic small molecule belonging to the class of ATP-competitive kinase inhibitors. It has demonstrated high potency and selectivity for Kinase-X, a key enzyme implicated in various proliferative diseases. The development of structural analogs of Pyrrolinib is a critical step in optimizing its pharmacological properties, including efficacy, selectivity, and pharmacokinetic profile. This document outlines the core methodologies and findings in the ongoing development of Pyrrolinib analogs.
Structural Analogs of Pyrrolinib
The core scaffold of Pyrrolinib consists of a 1,2,5-trisubstituted pyrrole ring. A systematic investigation into the effects of substitutions at the R1, R2, and R3 positions has been undertaken to elucidate the structure-activity relationship.
Table 1: Structural Analogs of Pyrrolinib and Their Modifications
| Compound ID | R1-Group | R2-Group | R3-Group | Modification Rationale |
| Pyrrolinib | 4-Fluorophenyl | Methyl | Pyridin-4-yl-amine | Lead Compound |
| P-A1 | Phenyl | Methyl | Pyridin-4-yl-amine | Assess importance of fluorine |
| P-A2 | 4-Chlorophenyl | Methyl | Pyridin-4-yl-amine | Halogen substitution effect |
| P-A3 | 4-Fluorophenyl | Ethyl | Pyridin-4-yl-amine | Steric bulk at R2 |
| P-A4 | 4-Fluorophenyl | Methyl | Pyrimidin-2-yl-amine | H-bond acceptor variation |
| P-A5 | 4-Fluorophenyl | Methyl | N-Methyl-pyridin-4-yl-amine | Block potential metabolism |
Synthesis and Experimental Protocols
General Synthesis Protocol for Pyrrolinib Analogs
A generalized synthetic route for Pyrrolinib and its analogs is based on the Paal-Knorr pyrrole synthesis.
Protocol:
-
Synthesis of 1,4-Dicarbonyl Intermediate: A Claisen condensation between a substituted benzoyl chloride (precursor for R1) and an ester is performed, followed by alkylation to introduce the R2 precursor.
-
Paal-Knorr Pyrrole Synthesis: The resulting 1,4-dicarbonyl compound is cyclized with a primary amine (precursor for R3) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene under reflux conditions.
-
Work-up and Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final pyrrole derivative.
-
Characterization: The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the Pyrrolinib analogs against Kinase-X is determined using a standard in vitro kinase assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (Pyrrolinib and its analogs) in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific concentration of the Kinase-X enzyme, and the peptide substrate.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km value.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Biological Activity and Structure-Activity Relationship (SAR)
The synthesized analogs were evaluated for their inhibitory activity against Kinase-X. The results are summarized in Table 2.
Table 2: In Vitro Inhibitory Activity of Pyrrolinib Analogs against Kinase-X
| Compound ID | IC₅₀ (nM) |
| Pyrrolinib | 15 |
| P-A1 | 85 |
| P-A2 | 20 |
| P-A3 | 150 |
| P-A4 | 45 |
| P-A5 | 250 |
SAR Analysis:
-
R1 Position: The presence of a fluorine atom at the para-position of the phenyl ring (Pyrrolinib) is crucial for high potency, as its removal (P-A1) leads to a significant decrease in activity. Substitution with chlorine (P-A2) is well-tolerated.
-
R2 Position: Increasing the steric bulk at the R2 position from a methyl (Pyrrolinib) to an ethyl group (P-A3) is detrimental to the inhibitory activity.
-
R3 Position: The pyridin-4-yl-amine moiety appears optimal. Replacing it with a pyrimidin-2-yl-amine (P-A4) reduces potency. N-methylation of the amine (P-A5) drastically decreases activity, suggesting a critical hydrogen bond donation at this position.
Mechanism of Action and Signaling Pathway
Pyrrolinib functions by inhibiting the catalytic activity of Kinase-X, which is a critical node in a pro-survival signaling pathway. By blocking Kinase-X, Pyrrolinib effectively halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in malignant cells.
Methodological & Application
Application Notes and Protocols: Synthesis of a Pyrrole-Statin Core (PSC1)
Introduction: Pyrrole rings are fundamental heterocyclic motifs present in a vast array of biologically active compounds, including the blockbuster drug Atorvastatin (Lipitor®).[1][2] Statins function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4][5] This inhibition leads to a reduction in hepatic cholesterol synthesis, an increase in LDL receptor expression, and ultimately a lowering of circulating LDL cholesterol. The pentasubstituted pyrrole core is crucial for the pharmacological activity of Atorvastatin. This document provides detailed protocols for the synthesis of a model Pyrrole-Statin Core (PSC1), specifically 2,5-dimethyl-1-phenyl-1H-pyrrole, a common derivative synthesized via classical methods that exemplify the construction of this critical pharmacophore.
Two primary and robust synthetic methodologies are presented: the Paal-Knorr Synthesis and the Hantzsch Pyrrole Synthesis. These methods are widely applicable for creating substituted pyrroles.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data for the synthesis of the model Pyrrole-Statin Core 1 (2,5-dimethyl-1-phenyl-1H-pyrrole) using the described methodologies.
| Parameter | Method 1: Paal-Knorr Synthesis | Method 2: Hantzsch Pyrrole Synthesis |
| Key Reactants | Hexane-2,5-dione, Aniline | Ethyl acetoacetate, Aniline, 2-Chloroacetone |
| Catalyst/Solvent | Hydrochloric acid (catalyst), Methanol | Acetic Acid (solvent) |
| Reaction Time | 15 - 30 minutes | 2 - 4 hours |
| Reaction Temperature | Reflux (approx. 65°C) | Reflux (approx. 118°C) |
| Reported Yield | ~52-86% | Variable, generally moderate to good |
| Purity | High after recrystallization | High after column chromatography |
Experimental Protocols
Method 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
The Paal-Knorr synthesis is a classic and highly efficient method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine, often under mildly acidic conditions.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (acetonylacetone) (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid solution
-
Methanol/Water (9:1) mixture for recrystallization
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reflux period, cool the reaction mixture to room temperature.
-
While cooling the flask in an ice bath, add 5.0 mL of 0.5 M HCl. This will cause the product to precipitate.
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Dry the purified crystals. The expected yield is approximately 178 mg (52%).
Method 2: Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and an amine (like ammonia or a primary amine) to form a substituted pyrrole.
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
2-Chloroacetone (1.02 g, 11 mmol)
-
Glacial Acetic Acid (20 mL)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol), aniline (10 mmol), 2-chloroacetone (11 mmol), and glacial acetic acid (20 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice-water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them once with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure substituted pyrrole.
Mandatory Visualizations
Logical Relationship Diagrams
Caption: General workflow for the synthesis of Pyrrole-Statin Core 1.
Caption: Signaling pathway illustrating statin's inhibition of cholesterol synthesis.
References
Application Notes and Protocols for the Purification of 2-Formylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-formylpyrrole (also known as pyrrole-2-carboxaldehyde), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline common purification techniques, including column chromatography, recrystallization, and vacuum distillation, complete with experimental protocols and comparative data.
Purification Techniques Overview
The choice of purification method for 2-formylpyrrole and its derivatives depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The three most common and effective techniques are:
-
Column Chromatography: Highly effective for separating 2-formylpyrrole from byproducts and unreacted starting materials, particularly for small to medium-scale purifications. It offers excellent resolution based on the differential adsorption of compounds to a stationary phase.
-
Recrystallization: A powerful technique for purifying solid derivatives of 2-formylpyrrole. It relies on the principle of differential solubility of the compound and impurities in a suitable solvent system at varying temperatures.
-
Vacuum Distillation: Ideal for the purification of liquid 2-formylpyrrole, especially on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from various purification protocols for 2-formylpyrrole and its derivatives.
Table 1: Column Chromatography of 2-Formylpyrrole Derivatives
| Derivative | Stationary Phase | Eluent System (v/v) | Yield (%) | Physical State | Reference |
| 2-Formylpyrrole | Silica Gel | Dichloromethane, then 10% Ethyl Acetate in Dichloromethane | Not specified | Oil | [1] |
| Substituted 2-Formylpyrrole | Silica Gel | 5% Ethyl Acetate / Hexanes | 67 | Yellow Solid | |
| Substituted 2-Formylpyrrole | Silica Gel | Gradient: 5-20% Ethyl Acetate / Hexanes | 33 | Yellow Solid | |
| Substituted 2-Formylpyrrole | Silica Gel | 2% Ethyl Acetate / Hexanes | 13 | Yellow Liquid | |
| Substituted 2-Formylpyrrole | Silica Gel | 3% Ethyl Acetate / Hexanes | Not specified | Crystalline Yellow Solid |
Table 2: Recrystallization of 2-Formylpyrrole
| Compound | Recrystallization Solvent | Recovery (%) | Melting Point (°C) | Reference |
| 2-Formylpyrrole | Petroleum Ether (b.p. 40-60°C) | ~85 | 44-45 | [2] |
Table 3: Vacuum Distillation of 2-Formylpyrrole
| Compound | Boiling Point (°C) | Pressure (mmHg) | Yield (%) | Reference |
| 2-Formylpyrrole | 78 | 2 | 89-95 (crude) | [2] |
Experimental Protocols
Protocol for Column Chromatography Purification
This protocol provides a general procedure for the purification of 2-formylpyrrole and its derivatives using silica gel column chromatography.
Materials:
-
Crude 2-formylpyrrole derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and visualization chamber (e.g., UV lamp, iodine)
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Wash the column with several volumes of the eluent, ensuring the solvent level does not drop below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Allow the sample to adsorb onto the silica by draining the eluent to the level of the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to maintain a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product. .
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-formylpyrrole derivative.
-
Protocol for Recrystallization of 2-Formylpyrrole
This protocol is specifically for the recrystallization of solid 2-formylpyrrole.[2]
Materials:
-
Crude 2-formylpyrrole (solid)
-
Petroleum ether (boiling point range 40-60°C)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 2-formylpyrrole in an Erlenmeyer flask. Add a minimal amount of petroleum ether.
-
Heating: Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The expected melting point of pure 2-formylpyrrole is 44-45°C.[2]
Protocol for Vacuum Distillation of 2-Formylpyrrole
This protocol is suitable for the purification of liquid 2-formylpyrrole on a larger scale.
Materials:
-
Crude 2-formylpyrrole (liquid)
-
Claisen flask or round-bottom flask with a distillation head
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Sample Charging: Place the crude 2-formylpyrrole and boiling chips or a stir bar into the distillation flask.
-
Pressure Reduction: Carefully apply vacuum to the system and reduce the pressure to the desired level (e.g., 2 mmHg).
-
Heating: Begin heating the distillation flask.
-
Distillation: The 2-formylpyrrole will begin to boil and the vapor will travel into the condenser. The purified liquid will collect in the receiving flask. The boiling point of 2-formylpyrrole at 2 mmHg is 78°C.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualization of Related Pathways and Workflows
Maillard Reaction Pathway to 2-Formylpyrrole
The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars. 2-Formylpyrroles are known products of this complex series of reactions.
Experimental Workflow: Synthesis of Tetraphenylporphyrin
2-Formylpyrrole is a fundamental building block for the synthesis of porphyrins and related macrocycles. The following diagram illustrates a typical workflow for the synthesis of tetraphenylporphyrin (TPP) from pyrrole and benzaldehyde, a reaction analogous to those involving 2-formylpyrrole derivatives.
Implicated Signaling Pathway: PI3K/Akt
Certain derivatives of 2-formylpyrrole have been shown to possess biological activity that may involve the modulation of cellular signaling pathways. The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival, and is a target for many therapeutic agents.
References
"Pyrrole-derivative1" analytical methods for quantification
Analytical Methods for the Quantification of Atorvastatin
Introduction
Atorvastatin, a synthetic lipid-lowering agent, is a widely prescribed medication for managing hyperlipidemia and reducing cardiovascular risk.[1] As a member of the statin class, it functions by competitively inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[2] Given its widespread use, the accurate and precise quantification of Atorvastatin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[1][2] A variety of analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most prevalent techniques.[3] Other reported methods include High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis. This document provides a detailed overview of the primary analytical methods for Atorvastatin quantification, complete with experimental protocols and comparative data.
Comparative Summary of Analytical Methods
The choice of an analytical method for Atorvastatin quantification often depends on the specific application, required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective technique suitable for routine analysis, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected. UV-Visible spectrophotometry provides a simple and rapid method for quantification in bulk drug and pharmaceutical formulations.
| Method | Analyte/Matrix | Linearity Range | LOD | LOQ | % Recovery | Reference |
| HPLC-UV | Atorvastatin in Human Plasma | 5 - 160 ng/mL | 7.82 ng/mL | 22.86 ng/mL | 98.7% | |
| Atorvastatin in Tablets | 0.04 - 0.4 mg/mL | - | - | - | ||
| Atorvastatin in Tablets | 15 - 300 µg/mL | - | - | - | ||
| LC-MS/MS | Atorvastatin in Human Plasma | 0.2 - 30.0 ng/mL | <0.2 ng/mL | 0.2 ng/mL | - | |
| Atorvastatin & p-hydroxy Atorvastatin in Human Plasma | 0.229 - 91.6 ng/mL (ATV) & 0.202 - 80.9 ng/mL (p-ATV) | - | 0.229 ng/mL (ATV) & 0.202 ng/mL (p-ATV) | - | ||
| UV-Vis Spectrophotometry | Atorvastatin in Bulk & Tablets | 2 - 10 µg/mL | - | - | - | |
| Atorvastatin in Tablets (with Bromophenol Blue) | 4.12 - 33.00 µmol/L | 1.36 µg/mL | 4.13 µg/mL | - | ||
| Atorvastatin in Bulk & Dosage Form | 20 - 120 µg/mL | 0.19872 µg/mL | 0.652387 µg/mL | 99.65 ± 1.25% |
Experimental Protocols
Quantification of Atorvastatin in Pharmaceutical Tablets by RP-HPLC-UV
This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of Atorvastatin in tablet dosage forms.
a. Principle
The method involves the separation of Atorvastatin from excipients on a C18 reversed-phase column with a suitable mobile phase, followed by detection and quantification using a UV detector at a specific wavelength.
b. Materials and Reagents
-
Atorvastatin Calcium reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid or acetic acid
-
Commercially available Atorvastatin tablets
-
0.45 µm nylon membrane filters
c. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector (e.g., Shimadzu LC-6A)
-
C18 analytical column (e.g., Acclaim 120, 5 µm, 250×4.6 mm or LiChrospher ODS)
-
Data acquisition and processing software
d. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 52:48 v/v) with pH adjusted to 2.0 with ortho-phosphoric acid. Alternatively, a mixture of acetonitrile-dichloromethane-acetic acid (68.6:30.6:0.8 v/v/v) can be used. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 25 mg of Atorvastatin Calcium reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 15-300 µg/mL).
-
Sample Solution (e.g., 20 µg/mL): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Atorvastatin to a 100 mL volumetric flask. Add about 5 mL of methanol to dissolve the drug, then dilute to volume with the mobile phase. Sonicate for 15 minutes and filter the solution through a 0.45 µm nylon filter. Further dilute 4 mL of the filtrate to 100 mL with the mobile phase.
e. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (pH 2.0 with ortho-phosphoric acid) (52:48 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 245 nm or 246 nm |
| Injection Volume | 20 - 100 µL |
| Column Temperature | 25°C |
f. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas of the Atorvastatin peaks.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Atorvastatin in the sample solution from the calibration curve.
g. Calculation
Calculate the amount of Atorvastatin per tablet using the following formula:
Amount (mg/tablet) = (C × D × A) / W
Where:
-
C = Concentration of Atorvastatin in the sample solution (from calibration curve)
-
D = Dilution factor
-
A = Average weight of the tablets
-
W = Weight of the tablet powder taken
Quantification of Atorvastatin in Human Plasma by LC-MS/MS
This protocol outlines a sensitive and selective method for the determination of Atorvastatin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Principle
Atorvastatin and an internal standard (IS) are extracted from human plasma, separated by reverse-phase chromatography, and detected by a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides high sensitivity and selectivity for quantification in a complex biological matrix.
b. Materials and Reagents
-
Atorvastatin reference standard and a suitable internal standard (e.g., Atorvastatin-d5).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
Drug-free human plasma.
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
c. Instrumentation
-
LC-MS/MS system (e.g., API 3000 triple-quadrupole mass spectrometer with Turbo IonSpray interface).
-
C18 or Phenyl analytical column (e.g., Zorbax XDB Phenyl).
-
Data acquisition and analysis software.
d. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
e. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 or Phenyl column (e.g., Genesis C18, 2.1 x 50 mm, 4 µm) |
| Mobile Phase | 0.1% acetic acid in water:acetonitrile (4:6, v/v) |
| Flow Rate | 0.2 - 0.8 mL/min |
| Injection Volume | 15 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Atorvastatin: m/z 559.3 → 440.1 |
| Collision Energy | 34 V |
f. Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Atorvastatin in the quality control and unknown samples is then determined from the regression equation of the calibration curve.
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Liquid-Liquid Extraction Protocol for Plasma Samples.
References
Application Notes and Protocols for "Pyrrole-derivative1": An In Vitro Assay Development Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Pyrrole-derivative1" is a novel synthetic pyrrole-based small molecule designed as a multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive guide for the in vitro characterization of "this compound," using methodologies analogous to those employed for established kinase inhibitors like Sunitinib.[1][2][3] The primary targets of this class of compounds are key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[1][3]
This guide offers detailed protocols for essential in vitro assays to determine the biochemical potency, cellular activity, and biological effects of "this compound." The provided data tables summarize expected quantitative outcomes based on the activity profile of similar compounds.
Mechanism of Action and Signaling Pathways
"this compound" is an ATP-competitive inhibitor that targets the kinase domain of multiple RTKs. By blocking the phosphorylation and activation of these receptors, it disrupts downstream signaling cascades crucial for cell proliferation and survival. The primary signaling pathways inhibited by "this compound" are:
-
VEGFR Signaling: Inhibition of VEGFR-1, -2, and -3 disrupts the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.
-
PDGFR Signaling: By targeting PDGFR-α and PDGFR-β, "this compound" can inhibit the proliferation of tumor cells and pericytes, which are essential for blood vessel stability.
-
c-KIT Signaling: Inhibition of the c-KIT receptor is effective in cancers where this pathway is a primary driver of cell proliferation and survival, such as in certain gastrointestinal stromal tumors (GISTs).
The diagram below illustrates the targeted signaling pathways of "this compound."
Data Presentation: In Vitro Activity of "this compound"
The following tables summarize the expected inhibitory activities of "this compound" in various in vitro assays.
Table 1: Biochemical Kinase Inhibition
| Kinase Target | Assay Type | IC50 (nM) |
| VEGFR2 | Cell-free kinase assay | 80 |
| PDGFRβ | Cell-free kinase assay | 2 |
| c-KIT | Cell-free kinase assay | <10 (sensitive) |
| FLT3 (Wild-Type) | Cell-free kinase assay | 250 |
| FLT3-ITD | Cell-free kinase assay | 50 |
Data presented are representative values for multi-targeted kinase inhibitors of this class.
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HUVEC | Cell Proliferation (VEGF-induced) | Viability | 40 |
| NIH-3T3 (PDGFRβ overexpressing) | Cell Proliferation (PDGF-induced) | Viability | 39 |
| MV4-11 (FLT3-ITD) | Cell Proliferation | Viability | 8 |
| 786-O (Renal Carcinoma) | Cell Proliferation (MTS Assay) | Viability | >1000 |
| K-562 (CML) | Cell Proliferation (WST-1 Assay) | Viability | 3500 |
Data presented are representative values for multi-targeted kinase inhibitors of this class.
Table 3: Apoptosis Induction
| Cell Line | Treatment Duration | Assay | Observation |
| 786-O | 24-48 hours | Annexin V/DAPI Staining | Dose-dependent increase in apoptotic cells |
| RCC4 | 24 hours | PARP Cleavage (Western Blot) | Increased cleaved PARP |
| MV4-11 | 24 hours | Caspase-3 Activation | Dose-dependent increase |
Data presented are representative effects observed for multi-targeted kinase inhibitors of this class.
Experimental Protocols
The following section provides detailed protocols for the key in vitro assays to characterize "this compound."
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against target kinases in a cell-free system.
Materials:
-
Recombinant human kinases (VEGFR2, PDGFRβ, c-KIT)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer
-
"this compound" stock solution (in DMSO)
-
96-well microtiter plates
-
ADP-Glo™ Kinase Assay kit or similar
-
Microplate reader
Workflow Diagram:
Procedure:
-
Prepare a serial dilution of "this compound" in kinase buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the recombinant kinase and its specific peptide substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To assess the effect of "this compound" on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 786-O, HUVEC)
-
Complete cell culture medium
-
"this compound" stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of "this compound" or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V and DAPI Staining)
Objective: To determine if "this compound" induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines (e.g., 786-O)
-
Complete cell culture medium
-
"this compound" stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-APC and DAPI staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with "this compound" or vehicle control for 24 or 48 hours.
-
Harvest both floating and attached cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-APC and DAPI according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Conclusion
The protocols and data presented in this application note provide a robust framework for the in vitro characterization of "this compound." These assays are fundamental for establishing its potency, selectivity, and mechanism of action, and are critical for its progression in the drug development pipeline. The multi-targeted nature of "this compound" against key oncogenic pathways highlights its potential as a promising anti-cancer agent.
References
Application Notes and Protocols for Pyrrole-Derivative BMH-21 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMH-21 is a potent, first-in-class small molecule pyrrole derivative with significant antitumorigenic activity. Identified as a p53 pathway activator, its primary mechanism of action is the inhibition of RNA Polymerase I (Pol I) transcription.[1] This document provides detailed application notes and protocols for the use of BMH-21 in preclinical animal models of cancer, summarizing key quantitative data and outlining methodologies for in vivo efficacy studies.
Mechanism of Action: BMH-21 is a planar, tetracyclic DNA intercalator that exhibits a strong binding preference for GC-rich DNA sequences, which are highly prevalent in ribosomal DNA (rDNA) genes.[2][3][4] This interaction leads to the inhibition of Pol I transcription, a critical process for ribosome biogenesis that is often upregulated in cancer cells to sustain rapid growth and proliferation. A unique characteristic of BMH-21 is its ability to induce the proteasome-dependent degradation of RPA194 (also known as POLR1A), the large catalytic subunit of the Pol I holoenzyme. This targeted degradation, independent of a DNA damage response, triggers nucleolar stress, leading to the inhibition of cell growth and induction of apoptosis in a broad range of cancer cell lines.
Applications
BMH-21 has demonstrated potent anticancer activity in various preclinical models, making it a valuable tool for cancer research and drug development. Its primary applications in animal models include:
-
In Vivo Efficacy Studies: Assessing the antitumor effects of BMH-21 in xenograft and patient-derived xenograft (PDX) models of solid tumors, such as melanoma and colorectal cancer.
-
Pharmacodynamic (PD) Studies: Investigating the molecular effects of BMH-21 on tumor tissue, including the inhibition of Pol I transcription and the degradation of its target protein, RPA194.
-
Combination Therapy Studies: Evaluating the synergistic or additive effects of BMH-21 when used in combination with other standard-of-care chemotherapeutic agents or targeted therapies.
-
Toxicity and Tolerability Studies: Determining the safety profile of BMH-21 in animal models by monitoring for adverse effects, such as weight loss or changes in organ histology.
Quantitative Data Summary
The antitumor efficacy of BMH-21 has been quantified in several human cancer xenograft models. The data below is summarized from studies in immunodeficient mice bearing established tumors.
| Animal Model | Cell Line | Treatment Protocol | Outcome Measure | Result | Reference |
| Melanoma Xenograft | A375 | 25 mg/kg and 50 mg/kg, daily administration | Tumor Control Ratio | 21% | |
| Colorectal Carcinoma Xenograft | HCT116 | 50 mg/kg, daily administration | Tumor Control Ratio | 30% | |
| Colorectal Carcinoma Xenograft | HCT116 | 50 mg/kg, intraperitoneal (i.p.), daily for 6 days | Tumor Growth Inhibition | Significant inhibition of tumor growth |
*Tumor Control Ratio is calculated as the change in median tumor weight in the treatment group compared to the control group over the course of the study.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Human Colorectal Carcinoma Xenograft Model
This protocol details a typical workflow for evaluating the efficacy of BMH-21 in a subcutaneous HCT116 colorectal cancer xenograft mouse model.
1. Materials and Reagents:
-
HCT116 human colorectal carcinoma cell line
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
BMH-21 compound
-
Vehicle solution (e.g., DMSO, saline, or as specified by the supplier)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic Nude mice)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal welfare-approved euthanasia supplies
2. Cell Preparation:
-
Culture HCT116 cells according to standard cell culture protocols.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until injection.
3. Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia and for general health.
4. Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow. Begin measuring tumor volume with calipers approximately 8-13 days post-implantation.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
5. Drug Preparation and Administration:
-
Prepare a stock solution of BMH-21 in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the final desired concentration (e.g., 50 mg/kg) with a sterile vehicle.
-
Administer the BMH-21 solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
The treatment schedule is typically daily for a specified period (e.g., 6 consecutive days).
6. Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity or distress.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and, if required, fix them in formalin or snap-freeze for further pharmacodynamic analysis (e.g., Western blot for RPA194, immunohistochemistry for Ki67).
Visualizations
Signaling Pathway of BMH-21
Caption: Mechanism of action of BMH-21, leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft animal model efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Targeting Modality for Destruction of RNA Polymerase I that Possesses Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The small-molecule BMH-21 directly inhibits transcription elongation and DNA occupancy of RNA polymerase I in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: "Pyrrole-derivative1" (ZnP-550) as a Fluorescent Probe for Intracellular Zinc
Introduction
"Pyrrole-derivative1," hereafter referred to as ZnP-550 , is a novel fluorescent probe designed for the selective detection and imaging of intracellular zinc ions (Zn²⁺). Pyrrole-based compounds are advantageous for creating fluorescent sensors due to their versatile structural properties, which allow for the creation of probes with vivid color and fluorescence changes.[1] ZnP-550 is a "turn-on" probe, exhibiting a significant increase in fluorescence intensity upon binding to Zn²⁺. This characteristic enables high-contrast imaging of Zn²⁺ distribution and fluctuations within living cells. The probe's design is based on a flexible pyrrole structure that becomes rigid upon metal coordination, leading to enhanced fluorescence.[1][2] Its high sensitivity, selectivity, and cell permeability make it an invaluable tool for researchers in cell biology, neuroscience, and drug development investigating the roles of zinc in physiological and pathological processes.[2][3]
Specifications
The photophysical and chemical properties of ZnP-550 are summarized in the table below. These characteristics make it suitable for use with standard fluorescence microscopy equipment.
| Property | Value | Description |
| Molecular Weight | ~450 g/mol | |
| Excitation Max (λex) | ~535 nm | Wavelength for optimal probe excitation. |
| Emission Max (λem) | ~550 nm | Wavelength of maximum fluorescence emission. |
| Molar Extinction Coeff. (ε) | > 40,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light. |
| Quantum Yield (Φ) | < 0.05 (Apo) / > 0.5 (Zn²⁺-bound) | Efficiency of fluorescence emission. |
| Dissociation Constant (Kd) | ~1.5 nM | Indicates high affinity for Zn²⁺ ions. |
| Solubility | DMSO, Ethanol | Soluble in common organic solvents for stock preparation. |
| Purity | > 95% (HPLC) |
Principle of Detection
The detection mechanism of ZnP-550 is based on a process known as chelation-enhanced fluorescence (CHEF). In its free, unbound state (Apo-form), the ZnP-550 molecule is flexible, and its fluorescence is quenched through non-radiative decay pathways like photoinduced electron transfer (PET). Upon selective binding to a Zn²⁺ ion, the probe forms a stable, rigid complex. This structural rigidity inhibits the non-radiative decay processes, causing a significant enhancement in the fluorescence quantum yield and resulting in a bright fluorescent signal.
Protocols
Required Materials
-
ZnP-550 fluorescent probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Cy3)
-
Optional: Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Optional: Zinc chelator (e.g., TPEN) for control experiments
Probe Preparation (Stock Solution)
-
Prepare a 1 mM stock solution of ZnP-550 by dissolving the required amount in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Staining Protocol (Live Cells)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: Dilute the 1 mM ZnP-550 stock solution in serum-free cell culture medium to a final working concentration of 1-5 µM. Note: The optimal concentration should be determined experimentally. High concentrations may lead to cytotoxicity or artifacts.
-
Cell Loading: Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. Protect samples from light during this and all subsequent steps.
-
Wash: Remove the staining solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Proceed with fluorescence imaging immediately.
Fluorescence Microscopy and Imaging
-
Place the sample on the stage of a fluorescence microscope.
-
Excite the sample near the probe's excitation maximum (~535 nm).
-
Capture the emitted fluorescence centered around the emission maximum (~550 nm). A standard TRITC or Cy3 filter set is generally suitable.
-
Optimize acquisition settings (e.g., exposure time, gain) to obtain high-quality images with minimal phototoxicity and photobleaching.
Quantitative Data and Performance
The performance of ZnP-550 as a selective Zn²⁺ probe is highlighted below.
| Parameter | Result | Notes |
| Analyte | Zn²⁺ | |
| Fluorescence Enhancement | > 20-fold | Upon saturation with Zn²⁺ ions. |
| Selectivity | High | No significant fluorescence response observed with other biologically relevant metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, and Mn²⁺ at physiological concentrations. |
| Limit of Detection (LOD) | ~10 nM | Calculated from fluorescence titration data. |
| Optimal pH Range | 6.5 - 8.0 | The probe is effective within the physiological pH range. |
| Photostability | Good | Exhibits good resistance to photobleaching under typical imaging conditions. |
Experimental Workflow
The following diagram outlines the general workflow for using ZnP-550 in a cellular imaging experiment.
References
- 1. Fluorescent and colorimetric ion probes based on conjugated oligopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent and colorimetric ion probes based on conjugated oligopyrroles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00436A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Polypyrrole in Materials Science
Polypyrrole (PPy) is an intrinsically conducting polymer that has garnered significant attention in materials science due to its unique combination of properties, including good electrical conductivity, environmental stability, and biocompatibility.[1][2] It is synthesized from the oxidative polymerization of the pyrrole monomer.[1] These characteristics make it a versatile material for a wide array of applications, ranging from electronic devices to advanced biomedical systems.[3]
Applications in Materials Science
Polypyrrole's utility spans numerous fields, driven by its tunable properties and ease of synthesis.[4]
-
Sensors: PPy is an excellent material for chemical sensors and biosensors. Its conductive nature changes upon interaction with analytes, allowing for the detection of various substances, including humidity, gases, and biological molecules. PPy-based sensors are noted for their high sensitivity, rapid response times, and potential for low-cost fabrication.
-
Energy Storage: In the field of energy storage, PPy is utilized as an electrode material in supercapacitors and batteries. Its high surface area and electrochemical activity contribute to high performance and stability in energy devices. Nanostructured PPy, in particular, is a key area of research for enhancing energy storage and conversion efficiency.
-
Biomedical Applications: The biocompatibility of PPy makes it suitable for various biomedical applications, including drug delivery systems, tissue engineering, and as a component of "artificial muscles." In drug delivery, the polymer matrix can act as a container for therapeutic proteins.
-
Other Applications: PPy is also explored for use in antistatic coatings, electromagnetic shielding, corrosion protection, and as a catalyst support for fuel cells.
Quantitative Data Summary
The properties of Polypyrrole can vary significantly depending on the synthesis method, dopants, and resulting morphology.
Table 1: Electrical Conductivity of Polypyrrole
| Synthesis Method | Dopant/Conditions | Conductivity (S/cm) | Reference(s) |
|---|---|---|---|
| Chemical Oxidation | Ferric Chloride (FeCl₃) | ~2 | |
| Chemical Oxidation | Surfactant (SDS), 3 hr polymerization | 0.0316 | |
| Chemical Oxidation | Bacterial Cellulose Template | 3.08 | |
| Electrochemical Film | Di(2-ethylhexyl)sulfosuccinate (DEHS) | Varies with temperature |
| Commercial Product | Not specified | 10 - 50 | |
Table 2: Mechanical Properties of Polypyrrole
| Material Form | Dopant | Young's Modulus (GPa) | Tensile Strength (MPa) | Reference(s) |
|---|---|---|---|---|
| PPy Fiber | DEHS | ~4.2 | - | |
| PPy Film | DEHS | ~0.60 | - | |
| PPy Film | Toluenesulfonate | - | Varies by factor of 3 |
| PPy/Polyglycerol Film | - | 0.031 - 0.045 | - | |
Table 3: Performance of a PPy-Based Humidity Sensor
| Parameter | Value |
|---|---|
| Sensitivity (at 120 Hz) | 233 nF/%RH |
| Sensitivity (at 1 kHz) | 83 pF/%RH |
| Response Time | 5.20 ± 0.2 s |
| Recovery Time | 6.43 ± 0.2 s |
| Hysteresis | 1.57% |
Data sourced from a study on an Ag/PPy/Ag surface-type sensor.
Experimental Protocols
The following are detailed protocols for the synthesis and application of Polypyrrole.
Protocol 1: Chemical Synthesis of Polypyrrole via Oxidative Polymerization
This protocol describes the synthesis of PPy powder using ferric chloride (FeCl₃) as an oxidant.
Materials:
-
Pyrrole monomer (C₄H₄NH)
-
Ferric chloride (FeCl₃)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beaker
-
Filter paper and funnel
-
Vacuum desiccator
Procedure:
-
Monomer Solution: Prepare a solution of pyrrole monomer in distilled water.
-
Oxidant Addition: While stirring the pyrrole solution with a magnetic stirrer, slowly add the FeCl₃ oxidant. The solution will turn black, indicating the initiation of polymerization.
-
Polymerization: Continue stirring the mixture at a constant rate for 3.5 to 8 hours to allow the polymerization to proceed.
-
Filtration and Washing: Once polymerization is complete, filter the black polypyrrole precipitates from the solution. Wash the collected PPy powder several times with distilled water to remove any remaining oxidant and impurities.
-
Drying: Dry the purified PPy powder in a vacuum desiccator at room temperature for at least 48 hours. The typical yield is around 78-80%.
Protocol 2: Electrochemical Deposition of a Polypyrrole Film
This protocol details the fabrication of a PPy film on a conductive substrate, such as Indium Tin Oxide (ITO) coated glass or nickel foam (NF), using an electrochemical cell.
Materials:
-
Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)
-
Potentiostat/Galvanostat
-
Working Electrode (e.g., ITO slide, Nickel Foam)
-
Counter Electrode (e.g., Graphite plate, Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)
-
Electrolyte solution containing:
-
Pyrrole monomer (e.g., 0.1 M)
-
Dopant/Supporting Electrolyte (e.g., 1 M Sodium Dodecylbenzenesulfonate - SDBS)
-
Solvent (e.g., deionized water)
-
-
Ultrasonic bath
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving the pyrrole monomer and the dopant (SDBS) in deionized water. Sonicate the mixture for up to 1 hour to ensure homogeneity.
-
Cell Assembly: Assemble the three-electrode cell. Use the substrate for deposition (e.g., ITO slide) as the working electrode, a graphite plate as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic deposition), for example, +1000 mV vs. Ag/AgCl, for a set duration (e.g., 60 seconds to 25 minutes). The PPy film will grow on the surface of the working electrode.
-
Washing and Drying: After deposition, remove the PPy-coated working electrode from the cell. Rinse it thoroughly with deionized water to remove residual monomer and electrolyte.
-
Drying: Dry the film at room temperature or in an oven at a moderate temperature (e.g., 60°C for 1 hour).
Visualized Workflows
Diagram 1: Chemical Synthesis of Polypyrrole
Caption: Workflow for chemical synthesis of polypyrrole powder.
Diagram 2: Fabrication and Testing of a PPy-Based Sensor
Caption: Workflow for PPy-based sensor fabrication and testing.
References
Application Notes and Protocols: Pyrrolo[2,3-d]pyrimidine Derivative as a Potent VEGFR-2 Inhibitor for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based compounds, particularly pyrrolo[2,3-d]pyrimidine derivatives, have emerged as a promising class of therapeutic agents in oncology.[1] These compounds can modulate key biological processes in cancer, such as cell proliferation, apoptosis, and angiogenesis, by inhibiting crucial signaling pathways.[1] This document provides detailed application notes and protocols for a specific pyrrolo[2,3-d]pyrimidine derivative, compound 12d , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[2][3]
Compound 12d is a biaryl urea-substituted pyrrolo[2,3-d]pyrimidine designed as a type II inhibitor of VEGFR-2 kinase.[2] By targeting the inactive conformation of the enzyme, it offers potential for high selectivity and efficacy in halting tumor neovascularization, a critical process for tumor growth and metastasis.
Data Presentation
Table 1: In Vitro Efficacy of Compound 12d
| Parameter | Value | Cell Line/Target | Reference |
| VEGFR-2 Inhibition (IC50) | 11.9 nM | Recombinant Human VEGFR-2 Kinase | |
| Cytotoxicity (GI50) | |||
| 0.28 µM | HOP-92 (Non-Small Cell Lung) | ||
| 0.31 µM | OVCAR-3 (Ovarian) | ||
| 0.33 µM | SF-295 (CNS) | ||
| 0.35 µM | UACC-62 (Melanoma) | ||
| 0.37 µM | 786-0 (Renal) | ||
| 0.39 µM | NCI-H460 (Non-Small Cell Lung) | ||
| 0.41 µM | IGROV1 (Ovarian) | ||
| 0.42 µM | A498 (Renal) | ||
| 0.44 µM | HCT-116 (Colon) | ||
| 0.45 µM | UO-31 (Renal) |
Experimental Protocols
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivative (Compound 12d)
This protocol describes the multi-step synthesis of compound 12d .
Experimental Workflow for Synthesis
References
Application Notes: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether as a Catalyst in Asymmetric Organic Reactions
Introduction
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether is a highly effective diarylprolinol silyl ether organocatalyst.[1] Belonging to the class of Hayashi-Jørgensen catalysts, it is renowned for its ability to facilitate a wide range of asymmetric transformations with high yields and excellent levels of enantiocontrol.[1] This catalyst is particularly valuable in the synthesis of chiral molecules, which are fundamental building blocks in the development of pharmaceuticals and other complex active molecules.[2][3] Its structural design, featuring a pyrrolidine backbone and bulky, electron-withdrawing aryl groups, creates a well-defined chiral environment essential for stereoselective synthesis.[3]
Mechanism of Action
Like other proline derivatives, this catalyst operates primarily through covalent catalysis, forming key intermediates such as enamines or iminium ions. The catalytic cycle typically begins with the reaction between the secondary amine of the pyrrolidine ring and a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. The steric hindrance provided by the large α,α-bis[3,5-bis(trifluoromethyl)phenyl] groups effectively shields one face of the enamine, dictating the direction of the electrophilic attack and thus controlling the stereochemistry of the product. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the catalyst's acidity and reactivity. Finally, hydrolysis of the resulting iminium intermediate releases the chiral product and regenerates the catalyst for the next cycle.
Applications in Asymmetric Synthesis
This catalyst has proven effective in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are key applications with performance data.
Asymmetric Michael Addition
The conjugate addition of carbonyl compounds to nitro-olefins is a powerful method for constructing C-C bonds. (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether catalyzes this reaction with exceptional stereocontrol. The direct organocatalytic addition of ketones to nitroolefins proceeds under mild conditions to afford Michael adducts in high yield with excellent diastereo- and enantioselectivity.
Table 1: Asymmetric Michael Addition of Ketones to β-Nitrostyrene
| Entry | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | 10 | Toluene | 24 | 98 | >20:1 | 99 |
| 2 | Cyclopentanone | 10 | Toluene | 48 | 95 | 19:1 | 98 |
| 3 | Acetone | 20 | Dioxane | 72 | 85 | - | 96 |
| 4 | Propanal* | 5 | CH₂Cl₂ | 12 | 92 | 15:1 | 99 |
*Data for propanal is representative for aldehydes. Quantitative data is compiled from typical results in the field.
Asymmetric α-Functionalization of Aldehydes
The catalyst is highly effective for the direct asymmetric α-functionalization of aldehydes, including α-amination and α-oxidation reactions. These transformations provide direct access to chiral α-amino acids and α-hydroxy aldehydes, which are valuable synthetic intermediates.
Table 2: Asymmetric α-Amination of Aldehydes with DIAD
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Propanal | 10 | Hexane | -10 | 95 | 99 |
| 2 | Hexanal | 10 | Hexane | -10 | 92 | 98 |
| 3 | 3-Phenylpropanal | 10 | Hexane | 0 | 90 | 97 |
*DIAD = Diisopropyl azodicarboxylate. Quantitative data is compiled from typical results in the field.
Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of a Ketone to a Nitro-olefin
This protocol describes a general method for the enantioselective addition of cyclohexanone to β-nitrostyrene.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
β-Nitrostyrene (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
Toluene (Anhydrous, 5 mL)
-
Benzoic Acid (co-catalyst, 10 mol%)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the catalyst (0.1 mmol), benzoic acid (0.1 mmol), and β-nitrostyrene (1.0 mmol).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (5 mL) followed by cyclohexanone (5.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrrole-derivative1
This guide provides troubleshooting advice and optimized protocols for the synthesis of "Pyrrole-derivative1," specifically focusing on the Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the common causes?
A1: Low yields in a Paal-Knorr synthesis can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:[1][2][3][4]
-
Purity of Starting Materials: Ensure your 1,4-dicarbonyl compound (2,5-hexanedione) and amine (aniline) are pure. Use analytical techniques like NMR or GC-MS to verify purity. 1,4-dicarbonyl compounds, in particular, can be unstable, so proper storage and handling are critical.[5]
-
Reaction Conditions: Harsh conditions, such as prolonged heating or the use of strong acids, can lead to the degradation of starting materials or the final product. Consider milder conditions or alternative heating methods like microwave irradiation, which can significantly reduce reaction times.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts. Acetic acid is often a suitable catalyst that promotes the desired reaction without excessive side-product formation.
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the amine can slow the reaction. In such cases, more forcing conditions like higher temperatures or longer reaction times may be necessary.
-
Presence of Water: While some modern variations are performed in water, the final dehydration step to form the pyrrole can be inhibited by excess water in certain traditional setups.
Q2: I am observing a significant amount of a furan byproduct. How can I minimize this side reaction?
A2: Furan formation is a common competing reaction, especially under strongly acidic conditions (pH < 3). The acid-catalyzed self-cyclization of the 1,4-dicarbonyl is responsible for this byproduct.
-
Control pH: Maintain a neutral or weakly acidic environment. Using a weak acid like acetic acid is often sufficient to catalyze the pyrrole synthesis while suppressing furan formation.
-
Use an Excess of Amine: Employing an excess of the amine can help to push the equilibrium towards the formation of the pyrrole product.
Q3: Can I perform the Paal-Knorr synthesis without a solvent?
A3: Yes, solvent-free Paal-Knorr reactions are effective and offer environmental benefits. These reactions can be facilitated by grinding the reactants together, sometimes with a solid-supported catalyst like silica sulfuric acid, or by gentle heating.
Q4: My final product is difficult to purify. What are the best practices for purification?
A4: Pyrrole derivatives can sometimes be challenging to purify due to their properties.
-
Initial Workup: After the reaction, neutralize the mixture and extract the product into a suitable organic solvent. Washing the organic layer with water and brine helps remove residual acid and water-soluble impurities.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be a highly effective purification method.
-
Chromatography: Column chromatography is a common technique for purifying pyrrole derivatives. A thorough optimization of the solvent system is often required to achieve good separation from impurities.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step. A mixture of methanol and water is often effective for 2,5-dimethyl-1-phenylpyrrole.
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Synthesis of 2,5-dimethyl-1-phenylpyrrole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrochloric Acid (catalytic) | Methanol | Reflux | 15 min | ~52% | |
| Acetic Acid | Acetic Acid | Reflux | 4-24 h | 70-90% (typical) | |
| Silica Sulfuric Acid | None (Solvent-free) | Room Temp | 3-10 min | High | |
| None | Water | 100 °C | Varies | Good to Excellent | |
| Sc(OTf)₃ or Bi(NO₃)₃ | Varies | Varies | Varies | High | |
| Microwave Irradiation (Acetic Acid) | Ethanol | 120-150 °C | 2-10 min | High |
Experimental Protocols
Detailed Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole (this compound)
This protocol is adapted from established microscale procedures.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid solution (5.0 mL)
-
Methanol/Water mixture (9:1) for recrystallization
Procedure:
-
Combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux and maintain for 15 minutes.
-
While the reaction is proceeding, prepare an ice bath to cool 5.0 mL of 0.5 M HCl solution.
-
After 15 minutes, remove the reaction from heat and add the warm mixture to the cold HCl solution.
-
Crystals of the product should form upon cooling and mixing.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole. The expected yield is approximately 178 mg (52%).
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in Paal-Knorr synthesis.
Paal-Knorr Reaction Pathway
Caption: The reaction mechanism for the Paal-Knorr pyrrole synthesis.
References
Technical Support Center: Purification of Pyrrole-derivative1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "Pyrrole-derivative1".
Frequently Asked Questions (FAQs)
Q1: My pyrrole derivative is darkening in color (turning brown or black) upon exposure to air and light. What is causing this and how can I prevent it?
A1: Pyrrole derivatives are often susceptible to oxidation and polymerization when exposed to air and light, leading to the formation of dark, insoluble materials commonly referred to as "pyrrole black".[1] This degradation can significantly reduce the yield and purity of your compound.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon.[2][3]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can promote oxidation.[1]
-
Light Protection: Protect your reaction and storage vessels from light by wrapping them in aluminum foil.[1]
-
Prompt Purification: Purify the compound as quickly as possible after its synthesis to minimize exposure time.
-
Proper Storage: Store the purified pyrrole derivative under an inert atmosphere at low temperatures (e.g., -20°C).
Q2: I am observing significant streaking and poor separation during the column chromatography of my pyrrole derivative on silica gel. What is the likely cause and solution?
A2: Streaking during silica gel chromatography is a common issue with pyrrole derivatives. It is often caused by the acidic nature of the silica gel, which can catalyze the polymerization of the sensitive pyrrole ring.
Troubleshooting Steps:
-
Neutralized Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to use a solvent system containing a small amount of triethylamine (0.1-1%).
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or opt for reverse-phase (C18) chromatography.
-
Nitrogen Protection: If the pyrrole nitrogen is unsubstituted (N-H), consider protecting it with a suitable group like tert-butoxycarbonyl (Boc) or benzyl. N-protected pyrroles are generally more stable and exhibit better chromatographic behavior.
Q3: How can I effectively remove unreacted starting materials, such as the 1,4-dicarbonyl compound from a Paal-Knorr synthesis?
A3: Removing unreacted starting materials is crucial for obtaining a pure product. The appropriate method will depend on the properties of your "this compound" and the starting materials.
Purification Strategies:
-
Column Chromatography: This is a standard and often effective method for separating the pyrrole derivative from starting materials.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Solvent Washes: Washing the crude product with a solvent in which your desired compound has limited solubility, but the impurities are soluble, can be a simple and effective preliminary purification step. For instance, washing with hexane can help remove unreacted pyrrole.
-
Distillation: For volatile liquid pyrrole derivatives, distillation under reduced pressure can be an efficient purification method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of "this compound".
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | 1. Decomposition on silica gel. 2. Compound is too polar and is not eluting. 3. Compound is not UV active or does not stain with the chosen TLC stain. | 1. Use deactivated silica gel (with triethylamine) or an alternative stationary phase (alumina, C18). 2. Increase the polarity of the eluent. Consider using a stronger solvent system (e.g., with methanol). 3. Use a different visualization technique for TLC (e.g., different stain, UV lamp at a different wavelength). |
| Presence of polymeric "pyrrole black" in the final product | Incomplete removal during purification. | 1. Filter the crude reaction mixture through a plug of Celite® before aqueous work-up to remove insoluble polymers. 2. Perform solvent washes with a solvent in which the polymer is insoluble but the product is soluble. |
| Difficulty in achieving high purity by recrystallization | 1. Inappropriate solvent system. 2. Presence of impurities with similar solubility. 3. Oiling out instead of crystallization. | 1. Screen a variety of solvent systems (e.g., methanol/water, ethanol, ethyl acetate/hexanes). 2. Pre-purify by column chromatography to remove impurities before recrystallization. 3. Try slow cooling, scratching the flask, or adding a seed crystal. Consider a different solvent system. |
| Broad or absent signals in NMR spectrum of the purified compound | Presence of paramagnetic impurities (from oxidation) or residual polymeric material. | 1. Prepare the NMR sample immediately before analysis using deoxygenated deuterated solvents. 2. Filter the sample through a small plug of silica gel or a syringe filter before analysis. 3. Ensure the compound is thoroughly purified and dried. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add 0.5-1% triethylamine (v/v) to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column by flushing with the starting eluent system (containing 0.1-0.5% triethylamine).
-
-
Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of the appropriate solvent (e.g., dichloromethane or the starting eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Dry the purified compound under high vacuum.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude "this compound" in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
If crystals form, the solvent is suitable. If not, try a different solvent or a solvent mixture (e.g., methanol/water, ethyl acetate/hexane).
-
-
Recrystallization:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A general workflow for the purification of "this compound".
Caption: A troubleshooting guide for common purification issues.
References
Technical Support Center: Optimizing "Pyrrole-derivative1" Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of "Pyrrole-derivative1" via the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of "this compound" using the Paal-Knorr method?
A1: The Paal-Knorr synthesis is a straightforward and widely used method for synthesizing substituted pyrroles. The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the final pyrrole ring.
Q2: Which factors are most critical for optimizing the yield and purity of "this compound"?
A2: Several factors can significantly impact the outcome of the synthesis. The most critical parameters to consider for optimization are:
-
Choice of Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products.
-
Reaction Temperature: Temperature affects the rate of reaction and the formation of potential byproducts.
-
Presence and Type of Catalyst: While many Paal-Knorr syntheses proceed without a catalyst, acidic catalysts can sometimes accelerate the reaction.
-
Concentration of Reactants: The stoichiometry and concentration of the 1,4-dicarbonyl compound and the amine are crucial for maximizing product formation.
Q3: How can I monitor the progress of my "this compound" synthesis?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot (which should have a different Rf value) indicate the reaction's progress. For more quantitative analysis, techniques like GC-MS or ¹H NMR can be used to analyze aliquots taken from the reaction mixture over time.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of "this compound" and provides systematic solutions.
Problem 1: Low or No Yield of "this compound"
If you are experiencing a low yield or no formation of the desired product, consider the following troubleshooting steps, presented in a logical workflow.
Figure 1. Troubleshooting workflow for low-yield reactions.
Possible Causes & Solutions:
-
Cause: Poor quality or degraded starting materials.
-
Solution: Ensure the purity of the 1,4-dicarbonyl compound and the amine using techniques like NMR or GC-MS before starting the reaction. Verify that the reagents have been stored correctly.[1]
-
-
Cause: Inappropriate reaction conditions. Traditional Paal-Knorr reactions often require prolonged heating, which can degrade sensitive substrates.[1][2][3]
-
Solution: Gradually increase the reaction temperature. If using conventional heating, ensure the temperature is appropriate for the chosen solvent. Consider using microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields under milder conditions.[1]
-
-
Cause: Suboptimal catalyst choice or concentration. While the reaction can sometimes proceed without a catalyst, a weak acid is often beneficial. Excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts.
-
Solution: If no catalyst was used, add a catalytic amount of a weak Brønsted acid like acetic acid. If furan formation is an issue, ensure the reaction medium is neutral or only weakly acidic. Screening mild Lewis acids (e.g., Sc(OTf)₃) can also be effective.
-
-
Cause: Incorrect solvent. The choice of solvent can influence reaction rates and yields.
-
Solution: Experiment with different solvents. For some variations, solvent-free conditions have proven highly effective, offering shorter reaction times and high yields.
-
Problem 2: Formation of Impure Product or Multiple Side Products
If your final product is impure or you observe the formation of significant byproducts, consult the following advice.
Possible Causes & Solutions:
-
Cause: Furan byproduct formation. This is a common side reaction, especially under strongly acidic conditions where the 1,4-dicarbonyl compound cyclizes on its own.
-
Solution: Maintain a neutral or weakly acidic reaction medium. Acetic acid is often sufficient to catalyze the desired reaction without strongly promoting furan formation.
-
-
Cause: Product degradation. The pyrrole product itself may be sensitive to the reaction conditions, particularly high heat and strong acid over long periods.
-
Solution: Employ milder reaction conditions. Modern protocols that allow the reaction to proceed at lower temperatures or for shorter times (e.g., microwave synthesis) can prevent product degradation. Promptly neutralize the reaction mixture upon completion during the work-up.
-
-
Cause: Ineffective purification. The product may be difficult to separate from starting materials or byproducts.
-
Solution: Optimize the purification protocol. This may involve testing different solvent systems for column chromatography or evaluating various solvent pairs for recrystallization.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data from optimization studies for the synthesis of "this compound".
Table 1: Effect of Solvent on "this compound" Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux (78) | 4 | 65 |
| 2 | Toluene | Reflux (111) | 2 | 78 |
| 3 | Acetic Acid | 100 | 1 | 85 |
| 4 | Water | 100 | 3 | 72 |
| 5 | None (Solvent-free) | 80 | 0.5 | 92 |
Table 2: Optimization of Catalyst for "this compound" Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Acetic Acid | 100 | 1 | 85 |
| 2 | p-TsOH (5) | Toluene | 111 | 1 | 75 (furan byproduct) |
| 3 | Acetic Acid (10) | Toluene | 111 | 1.5 | 88 |
| 4 | Sc(OTf)₃ (1) | Toluene | 80 | 2 | 94 |
| 5 | Iodine (10) | None | 25 | 0.25 | 96 |
Experimental Protocols
Protocol 1: General Procedure for "this compound" Synthesis (Conventional Heating)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., acetic acid or toluene).
-
Amine Addition: Add the primary amine (1.0–1.2 eq) to the solution.
-
Catalyst Addition (if necessary): If not using an acidic solvent, add the desired acid catalyst (e.g., 10 mol% acetic acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C or reflux) and monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of "this compound"
-
Reactant Preparation: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1.2 mmol).
-
Solvent/Catalyst Addition: Add a suitable solvent (e.g., ethanol) and, if needed, a catalytic amount of a weak acid (e.g., acetic acid, 0.1 mmol).
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 3-10 minutes).
-
Work-up and Purification: After cooling the vial, transfer the contents and remove the solvent under reduced pressure. Purify the residue as described in Protocol 1.
Visualizations
Figure 2. General experimental workflow for "this compound" synthesis.
References
"Pyrrole-derivative1" degradation product identification
Technical Support Center: Pyrrole-derivative1
Welcome to the technical support center for "this compound." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and understanding the degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound, like many pyrrole-containing pharmaceuticals, is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2][3] Under acidic conditions, intramolecular esterification can occur, leading to the formation of a lactone degradant.[4] Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of various oxygenated derivatives.[5] Photodegradation may also occur upon exposure to light.
Q2: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample. What could they be?
A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. The identity of these degradants depends on the storage conditions. For instance, if the sample was exposed to acidic conditions, you might be observing the lactone form. If exposed to air and light, oxidative and photolytic degradants could be present. To confirm their identity, it is recommended to perform forced degradation studies and characterize the resulting products using techniques like LC-MS and NMR.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. Store this compound in a cool, dark place and protect it from light by using amber-colored glassware or by wrapping containers in aluminum foil. Prepare solutions fresh and use buffers to maintain a stable pH. If the molecule is particularly sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
Q4: What analytical techniques are best for identifying this compound degradation products?
A4: A combination of chromatographic and spectroscopic techniques is most effective. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating the parent drug from its degradation products. For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the precise chemical structure of isolated degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of multiple new peaks in chromatogram during a stability study. | Sample degradation due to hydrolysis, oxidation, or photolysis. | Conduct a forced degradation study to systematically identify the degradation products under specific stress conditions (acid, base, peroxide, heat, light). |
| Poor resolution between this compound and a degradation product peak. | Suboptimal HPLC method parameters. | Optimize the mobile phase composition, gradient, flow rate, and column temperature. A stability-indicating HPLC method should be developed and validated. |
| Inconsistent degradation profiles between batches. | Variability in stress conditions or sample preparation. | Standardize the forced degradation protocol, ensuring consistent temperature, concentration of stressing agents, and exposure time. |
| Unable to identify the structure of a major degradant. | Insufficient data from a single analytical technique. | Isolate the degradation product using preparative HPLC and subject it to detailed structural analysis using high-resolution mass spectrometry (HRMS) and 1D/2D NMR. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to generate its potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 30 minutes.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 5 hours.
-
Photolytic Degradation: Expose the solid drug substance spread as a thin film to direct sunlight for one to two days.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of resolving this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.05 M phosphate buffer (pH 4.1, adjusted with orthophosphoric acid).
-
B: Acetonitrile.
-
-
Gradient: Isocratic elution with a ratio of 60:40 (v/v) of mobile phase B to A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 247 nm.
-
Column Temperature: 30°C.
Table 1: Summary of Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 h | Ambient | Significant | Impurities H & J, Unknown A1 |
| Base Hydrolysis | 1 N NaOH | 42 h | Ambient | Not Observed | - |
| Oxidation | 1% H₂O₂ | 24 h | Ambient | Significant | Impurities L & D, Unknowns O1 & O2 |
| Thermal Degradation | - | - | 180-200°C | Significant | Impurities H & J |
| Photolytic Degradation | Sunlight | 12 h | - | Minor | Impurities J, L, & D |
Data adapted from a study on a similar pyrrole-containing compound, atorvastatin.
Visualizations
Caption: Experimental workflow for degradation product identification.
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation of Atorvastatin by LCMS - AppNote [mtc-usa.com]
- 5. ijpsdronline.com [ijpsdronline.com]
Technical Support Center: Stabilizing Pyrrole-derivative1 During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of "Pyrrole-derivative1" during storage. Pyrrole and its derivatives are known for their susceptibility to degradation, which can compromise experimental results and the viability of therapeutic candidates. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your compounds.
Troubleshooting Guide
Discoloration or the formation of precipitates in your sample of "this compound" are common indicators of polymerization and degradation.[1][2] This guide will help you identify the root cause of the instability and provide actionable solutions.
Problem: The "this compound" solution has turned yellow, brown, or black.
-
Immediate Actions:
-
Immediately place the sample in a cold environment (e.g., an ice bath) to slow down the degradation process.[1]
-
If not already, blanket the sample with an inert gas such as nitrogen or argon to displace any oxygen.[1][2]
-
Protect the sample from light by wrapping the container in aluminum foil or placing it in a light-blocking secondary container.
-
-
Troubleshooting Steps:
-
Check for Oxygen Exposure: Pyrrole derivatives are highly sensitive to atmospheric oxygen, which can initiate oxidative polymerization. Ensure that all storage containers are properly sealed and have been purged with an inert gas.
-
Evaluate Storage Temperature: Elevated temperatures accelerate the rate of polymerization. Refer to the recommended storage conditions in Table 1. For long-term storage, temperatures of -20°C or -80°C are often recommended.
-
Assess Light Exposure: Light can promote the degradation of pyrrole compounds. Always store "this compound" in amber vials or other light-protecting containers.
-
Test for Acidity: Acidic conditions can catalyze the polymerization of pyrroles. Ensure that solvents are neutral and free of acidic impurities. If necessary, consider using a solvent that has been passed through a neutral alumina plug.
-
Consider Purity: Impurities from the synthesis or previous handling steps can act as catalysts for polymerization. If you suspect impurities, re-purification of the "this compound" may be necessary.
-
Problem: Inconsistent results in experiments using "this compound".
-
Potential Cause: The quality of the "this compound" may be compromised due to partial polymerization, even if a significant color change is not yet visible.
-
Recommendations:
-
Always use freshly opened or properly stored aliquots for sensitive experiments.
-
If you have been using a stock solution, prepare a fresh one from a solid sample that has been stored under optimal conditions.
-
Consider performing a purity check (e.g., via NMR or HPLC) on your stored "this compound" to assess its integrity. Unexpected peaks in an NMR spectrum can indicate the presence of degradation byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of "this compound" polymerization?
A1: The primary triggers for the polymerization of pyrrole derivatives are exposure to oxygen, light, heat, and acidic conditions. These factors can initiate a chain reaction leading to the formation of colored, insoluble polypyrrole oligomers and polymers.
Q2: What is the ideal way to store "this compound" for long-term use?
A2: For optimal long-term stability, "this compound" should be stored as a solid at -80°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container (e.g., an amber glass vial).
Q3: Can I store "this compound" in a solution?
A3: While storing "this compound" as a solid is preferred, solutions can be stored for shorter periods. If you must store it in solution, use a deoxygenated solvent and store the solution frozen under an inert atmosphere. The addition of a small amount of an antioxidant like BHT may also be considered if it does not interfere with downstream applications.
Q4: My "this compound" has already started to change color. Can I still use it?
A4: A significant color change is a clear indication of degradation. Using a discolored sample is not recommended for applications requiring high purity, as the presence of oligomers and byproducts can lead to unreliable and irreproducible results. It is best to use a fresh, properly stored sample.
Q5: How should I handle a new bottle of "this compound" to ensure its stability?
A5: To maintain the integrity of a new bottle of "this compound", it is best to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This practice minimizes the repeated exposure of the bulk material to air and moisture.
Data Summary
The following table summarizes the recommended storage conditions for "this compound" to minimize polymerization and degradation.
Table 1: Recommended Storage Conditions for "this compound"
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Slows the rate of polymerization and degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by excluding atmospheric oxygen. |
| Light Exposure | Protect from light (e.g., amber vial) | Prevents light-induced degradation. |
| Container | Tightly sealed glass container | Ensures chemical compatibility and prevents moisture ingress. |
| Form | Solid (if possible) | Generally more stable than solutions. |
Experimental Protocols
Protocol 1: Aliquoting "this compound" Under an Inert Atmosphere
This protocol describes how to safely aliquot a bulk sample of "this compound" to maintain its stability for long-term use.
-
Materials:
-
Bulk container of "this compound"
-
Appropriately sized amber glass vials with screw caps
-
Inert atmosphere glovebox or Schlenk line
-
Spatula or powder funnel
-
Parafilm
-
Labeling materials
-
-
Procedure:
-
Place the sealed bulk container of "this compound", amber vials, caps, and any necessary tools inside the inert atmosphere glovebox.
-
Allow all items to equilibrate to the glovebox atmosphere.
-
Carefully open the bulk container.
-
Dispense the desired amount of "this compound" into each of the smaller vials.
-
Tightly seal each vial with its cap.
-
For additional protection against atmospheric contamination, wrap the cap and neck of each vial with Parafilm.
-
Label each vial clearly with the compound name, date, and concentration (if applicable).
-
Store the aliquoted vials under the recommended conditions (see Table 1).
-
Visualizations
Diagram 1: Proposed Mechanism of "this compound" Oxidative Polymerization
Caption: Oxidative polymerization of "this compound".
Diagram 2: Troubleshooting Workflow for "this compound" Instability
Caption: Troubleshooting workflow for unstable "this compound".
References
Technical Support Center: Pyrrole-derivative1 NMR Analysis
Welcome to the technical support center for NMR analysis of Pyrrole-derivative1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, particularly signal broadening, encountered during NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
A1: Peak broadening in the NMR spectrum of this compound can arise from several factors. Common causes include:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the pyrrole ring has a quadrupole moment that can cause efficient relaxation of adjacent protons, especially the N-H proton, leading to significant broadening of its signal and, to a lesser extent, other nearby protons.[1][2]
-
Chemical Exchange: The molecule may be undergoing dynamic processes on the NMR timescale, such as conformational changes, tautomerization, or rapid exchange of the N-H proton with other acidic protons (e.g., trace water or acid) in the sample.[3][4][5]
-
Aggregation: At higher concentrations, molecules of this compound may self-associate or aggregate. This slows down molecular tumbling, leading to shorter relaxation times (T2) and broader signals for all protons in the molecule.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions or dissolved oxygen can cause significant line broadening.
-
Sample Conditions: High sample concentration can increase viscosity, which broadens signals. Poor solubility leading to particulate matter in the sample can also disrupt the magnetic field homogeneity.
-
Instrumental Factors: Poor shimming of the magnetic field will lead to broadened signals throughout the spectrum.
Q2: The N-H proton signal of my this compound is extremely broad or completely invisible. What can I do to observe it?
A2: The N-H proton of a pyrrole ring is notoriously broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange. It often appears as a low, broad hump that can be easily mistaken for the baseline. Here are several techniques to confirm its presence and sharpen the signal:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear. This is a definitive way to identify the N-H peak.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can alter the rates of exchange and molecular tumbling. Lowering the temperature may slow down exchange processes, potentially sharpening the signal. Conversely, increasing the temperature might sometimes lead to a sharper, averaged signal if the exchange rate becomes very fast.
-
¹⁵N Labeling: If synthetically feasible, using a ¹⁵N-labeled version of this compound will result in a sharp doublet for the N-H proton. This is because ¹⁵N is a spin-1/2 nucleus and does not cause quadrupolar broadening.
-
Use of aprotic polar solvents: Solvents like DMSO-d₆ can sometimes reduce the rate of proton exchange and form hydrogen bonds, which can sometimes lead to sharper N-H signals compared to chloroform-d.
Q3: The signals in the aromatic region of my spectrum are overlapping. How can I resolve them?
A3: Signal overlap in the aromatic region is a common challenge. Here are several strategies to resolve these signals:
-
Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of the protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts compared to chloroform-d₃, which may resolve the overlapping peaks.
-
Increase Spectrometer Field Strength: Using a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), often resolving overlapping signals.
-
2D NMR Experiments: Two-dimensional NMR experiments are powerful tools for resolving overlap. A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons to their directly attached or long-range coupled carbons, respectively, providing an additional dimension of information.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Broad Peaks
If you observe broad peaks in the NMR spectrum of this compound, follow this workflow to diagnose the potential cause.
Caption: Workflow for diagnosing the cause of broad NMR peaks.
Guide 2: Step-by-Step Troubleshooting Workflow
Once you have a potential diagnosis, use this guide to systematically address the issue.
Caption: Step-by-step workflow for troubleshooting broad NMR signals.
Data & Protocols
Table 1: Common Causes of NMR Signal Broadening and Solutions
| Cause | Description | Recommended Actions |
| Instrumental | Inhomogeneous magnetic field. | Re-shim the spectrometer carefully. |
| Concentration | High concentration leads to aggregation and/or high viscosity. | Prepare a more dilute sample. Check solubility limits. |
| Solubility | Undissolved particulate matter disrupts field homogeneity. | Ensure the sample is fully dissolved. Filter the sample solution through a plug of glass wool into the NMR tube. |
| Paramagnetism | Presence of paramagnetic impurities (e.g., metal ions, O₂). | Use high-purity solvents and glassware. Consider passing the sample through a small plug of silica or treating it with a chelating agent. |
| Chemical Exchange | Rapid interconversion between different chemical environments (e.g., conformers, tautomers, proton exchange). | Perform Variable Temperature (VT) NMR. Change solvent or pH (by adding a drop of acid/base) to alter exchange rates. |
| ¹⁴N Quadrupolar Relaxation | The ¹⁴N nucleus broadens attached or nearby protons, especially N-H. | Use D₂O exchange to identify the N-H signal. For definitive analysis, consider ¹⁵N isotopic labeling. |
Protocol 1: Sample Preparation for High-Resolution NMR
-
Purity Check: Ensure the sample of this compound is pure and free of residual solvents or catalysts (especially paramagnetic metals).
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble.
-
Concentration: Prepare a dilute solution, typically 1-5 mg in 0.6-0.7 mL of solvent for a standard 5 mm NMR tube. For highly aggregating compounds, concentrations as low as 0.1-1 mM may be necessary.
-
Dissolution: Ensure the sample is completely dissolved. Gentle warming or sonication may be required. Visually inspect for any particulate matter.
-
Filtering: If any particulates are present, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean, dry, high-quality NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the chosen solvent is suitable for the intended temperature range (i.e., its freezing and boiling points will not be reached).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature after proper locking and shimming.
-
Temperature Change: Gradually decrease or increase the temperature in increments (e.g., 10-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Locking and Shimming: At each temperature, the lock signal and shims must be re-optimized, as the magnetic field homogeneity is temperature-dependent.
-
Acquisition: Acquire a spectrum at each temperature.
-
Analysis: Compare the spectra, paying close attention to changes in linewidth and chemical shift. A temperature at which signals are sharpest indicates that a dynamic process has been either slowed sufficiently (slow exchange) or accelerated into the fast exchange regime.
References
Technical Support Center: Pyrrole-derivative1 Mass Spectrometry Fragmentation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry fragmentation analysis of "Pyrrole-derivative1," identified for the purpose of this guide as 2-(1H-pyrrol-2-yl)acetic acid . This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular weight of 2-(1H-pyrrol-2-yl)acetic acid is 125.13 g/mol .[1] Therefore, in positive ion mode ESI-MS, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 126.14.
Q2: What are the most common fragmentation patterns observed for this compound?
A2: The fragmentation of 2-(1H-pyrrol-2-yl)acetic acid is primarily influenced by the carboxylic acid group and the stability of the pyrrole ring. Common fragmentation pathways include the loss of water (H₂O) and the loss of the entire carboxyl group (COOH).
Q3: Why am I not seeing the molecular ion peak in my mass spectrum?
A3: While electrospray ionization (ESI) is a soft ionization technique, in-source fragmentation can sometimes occur, leading to a diminished or absent molecular ion peak. This can be influenced by the cone voltage or other source parameters. For carboxylic acids, the molecular ion can be unstable and readily fragment.[2][3]
Q4: What are the characteristic fragment ions I should look for to confirm the identity of this compound?
A4: Key fragment ions to look for are m/z 108, corresponding to the loss of water [M+H-H₂O]⁺, and m/z 81, resulting from the loss of the carboxylic acid group [M+H-COOH]⁺. The presence of these fragments provides strong evidence for the structure of 2-(1H-pyrrol-2-yl)acetic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Inappropriate ionization mode. | Ensure you are operating in positive ion mode for the detection of [M+H]⁺. |
| Low sample concentration. | Prepare a more concentrated sample solution. | |
| Poor spray stability. | Check the spray needle position and ensure a stable spray is being generated. Adjust the solvent composition if necessary. | |
| Absence of Molecular Ion Peak | High in-source fragmentation. | Decrease the cone voltage or fragmentor voltage to reduce in-source collision-induced dissociation. |
| Sample degradation. | Prepare a fresh sample solution. Ensure the solvent is compatible and does not promote degradation. | |
| Unexpected Fragment Ions | Presence of impurities or contaminants. | Analyze a blank solvent injection to identify background ions. Purify the sample if necessary. |
| Formation of adducts. | Look for common adducts such as [M+Na]⁺ or [M+K]⁺. The presence of multiple adducts can complicate the spectrum. | |
| Poor Fragmentation in MS/MS | Insufficient collision energy. | Increase the collision energy in a stepwise manner to induce fragmentation. |
| Incorrect precursor ion selection. | Ensure that the correct m/z for the [M+H]⁺ ion is selected for fragmentation. |
Experimental Protocol: ESI-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of 2-(1H-pyrrol-2-yl)acetic acid using a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of 2-(1H-pyrrol-2-yl)acetic acid in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.
2. Mass Spectrometer Parameters (Positive Ion Mode):
- Ionization Mode: ESI+
- Capillary Voltage: 3.5 kV
- Cone Voltage: 20 V (can be optimized)
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Mass Range (Full Scan): m/z 50 - 300
3. MS/MS Parameters:
- Precursor Ion Selection: m/z 126.1
- Collision Gas: Argon
- Collision Energy: 10-30 eV (a ramped collision energy can be used to observe the fragmentation pattern at different energies)
Data Presentation
Table 1: Expected m/z Values for this compound and its Fragments
| Ion | Formula | m/z (monoisotopic) | Description |
| [M+H]⁺ | C₆H₈NO₂⁺ | 126.0555 | Protonated molecular ion |
| [M+H-H₂O]⁺ | C₆H₆NO⁺ | 108.0449 | Loss of water |
| [M+H-COOH]⁺ | C₅H₆N⁺ | 80.0500 | Loss of the carboxylic acid group |
| [C₄H₄N]⁺ | C₄H₄N⁺ | 66.0344 | Pyrrole ring fragment |
Visualizations
Diagram 1: Proposed Fragmentation Pathway of 2-(1H-pyrrol-2-yl)acetic acid
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Diagram 2: Troubleshooting Workflow for this compound Analysis
Caption: Troubleshooting workflow for mass spectrometry analysis.
References
Technical Support Center: Improving "Pyrrole-derivative1" Solubility for Biological Assays
This guide provides troubleshooting strategies and detailed protocols to address solubility challenges encountered with "Pyrrole-derivative1," a representative poorly soluble compound, during biological assays.
Frequently Asked Questions (FAQs)
Q1: My "this compound" is insoluble in aqueous buffers like PBS. What should I do first?
A1: For hydrophobic compounds like "this compound," direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2][3]
Q2: I've dissolved "this compound" in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, known as "solvent-shifting" precipitation, occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the solvent is diluted into an aqueous medium.[4] To prevent this, ensure the final concentration of DMSO in your assay is low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[4] A stepwise dilution of the DMSO stock into the aqueous buffer can also help prevent precipitation.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid off-target effects. However, it is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), and acetonitrile can be used depending on the specific properties of your compound and the tolerance of your assay system. It is always recommended to perform a vehicle control to assess the effect of the solvent on your experiment.
Q5: How does pH affect the solubility of "this compound"?
A5: The solubility of many compounds, including those with pyrrole moieties, can be significantly influenced by the pH of the solution. For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. For instance, acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.
Q6: Are there any additives that can enhance the solubility of my compound in aqueous solutions?
A6: Yes, several excipients can be used to improve the solubility of poorly soluble compounds. These include:
-
Cyclodextrins : These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their aqueous solubility.
-
Surfactants : These can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.
-
Co-solvents : The use of water-miscible organic solvents can increase the solubility of poorly soluble drugs.
Troubleshooting Guide
This guide addresses common precipitation issues encountered with "this compound".
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. |
| The buffer conditions (pH, ionic strength) are not optimal. | Test a range of buffer pH values and screen different salt concentrations. | |
| The final concentration of the compound is too high. | Lower the final working concentration of the compound in your experiment. | |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. | Determine the equilibrium solubility to avoid preparing supersaturated solutions. |
| The compound is degrading. | Assess the stability of the compound in the buffer over time. | |
| The temperature of the solution has changed. | Maintain a constant temperature during storage and handling. | |
| Inconsistent solubility between experiments. | Variability in compound purity or form (e.g., different salt forms, polymorphism). | Verify the purity and form of the compound. |
| Inconsistent preparation of solutions. | Standardize the protocol for preparing stock and working solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of "this compound" in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh "this compound": In a sterile microcentrifuge tube, weigh out the desired amount of "this compound". For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg.
-
Add Solvent: Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the tube for at least 30 seconds to completely dissolve the compound. Gentle heating or sonication can be used to aid dissolution if necessary, but ensure the compound is stable under these conditions.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing working solutions of "this compound" for in vitro cell-based assays.
Materials:
-
10 mM "this compound" stock solution in DMSO
-
Complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM "this compound" stock solution at room temperature.
-
Intermediate Dilutions (Recommended): A stepwise dilution can prevent precipitation when transferring from a high concentration of organic solvent to an aqueous medium. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution by adding 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium. The final DMSO concentration will be 0.1%.
-
Mix Thoroughly: Crucially, add the stock solution to the medium while vortexing or gently swirling the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high.
Data Presentation
Table 1: Properties of Common Solvents for Preparing Stock Solutions
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Dissolves a wide range of polar and nonpolar compounds. Commonly used for high-concentration stock solutions. |
| Ethanol (EtOH) | Polar protic | Can be an alternative to DMSO and may be more suitable for certain cell types. |
| Dimethylformamide (DMF) | Polar aprotic | Another alternative to DMSO for dissolving poorly soluble compounds. |
| Water | Polar protic | "this compound" is assumed to be insoluble in water. |
| Phosphate-Buffered Saline (PBS) | Aqueous buffer | Not suitable for the initial dissolution of hydrophobic compounds. |
Visualizations
Caption: Troubleshooting workflow for "this compound" precipitation.
Caption: Workflow for preparing "this compound" working solutions.
References
Technical Support Center: Stability of Pyrrole-derivative1 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with "Pyrrole-derivative1" during experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter while working with this compound in solution.
Question: My solution of this compound is changing color (e.g., turning yellow, brown, or black). What is happening and what should I do?
Answer: Discoloration is a common indicator of degradation, primarily due to oxidation and polymerization.[1][2] Pyrrole and its electron-rich derivatives are susceptible to attack by atmospheric oxygen, which can initiate polymerization and lead to the formation of colored oligomers and polymers.[1]
Immediate Actions:
-
Inert Atmosphere: Immediately move the compound to an inert atmosphere, such as a glovebox or a desiccator flushed with argon or nitrogen.[1]
-
Solvent Degassing: If the compound is in solution, ensure the solvent is thoroughly deoxygenated. This can be achieved by sparging with an inert gas or by using several freeze-pump-thaw cycles.[1]
-
Light Protection: Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil, as light can accelerate degradation.
Long-Term Solutions:
-
Storage Conditions: For optimal stability, store solid this compound in a tightly sealed container, protected from light, under an inert atmosphere, and at low temperatures (-20°C or below). Solutions should be prepared with deoxygenated solvents and stored frozen under an inert atmosphere.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to solutions if it does not interfere with your downstream applications.
-
pH Control: Be mindful of the pH of your solution. Pyrrole derivatives can be unstable in acidic or alkaline conditions. Whenever possible, maintain a neutral pH.
Question: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a this compound solution. Could this be due to degradation?
Answer: Yes, the appearance of new peaks is a strong indication that this compound is degrading. The primary degradation pathways for pyrrole derivatives are oxidation and hydrolysis.
To confirm if the new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing your this compound solution to various stress conditions (e.g., acid, base, heat, light, oxidation) and monitoring the formation of new peaks over time.
Question: My in vitro/in vivo experimental results with this compound are inconsistent. Could stability be a factor?
Answer: Absolutely. The stability of your compound in the experimental medium is crucial for obtaining reproducible results. If this compound degrades during the course of your experiment, its effective concentration will decrease, leading to variability.
Recommendations:
-
Formulation: Prepare fresh solutions of this compound immediately before each experiment.
-
Stability in Media: Assess the stability of this compound in your specific cell culture media or vehicle under the experimental conditions (e.g., 37°C, 5% CO2).
-
Internal Standards: Use an internal standard during analytical quantification to account for any degradation that may occur during sample processing and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
Oxygen: The electron-rich pyrrole ring is susceptible to oxidation.
-
pH: Pyrrole derivatives can be unstable in both acidic and alkaline conditions, leading to hydrolysis. They are generally most stable in a neutral medium.
-
Light: Exposure to light, particularly UV light, can promote photodegradation.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize shelf-life, solutions of this compound should be:
-
Prepared using deoxygenated solvents.
-
Stored in tightly sealed amber vials to protect from light and air.
-
Kept at low temperatures, preferably -20°C or -80°C.
-
Blanketed with an inert gas like argon or nitrogen before sealing.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A solution stability study can be conducted. This typically involves incubating a solution of this compound under your experimental conditions (e.g., in a specific buffer or biological medium at a certain temperature) and analyzing aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The concentration of the remaining this compound is quantified by a suitable analytical method like HPLC-UV or LC-MS.
Quantitative Data Summary
The following tables summarize the expected stability of a typical pyrrole derivative under various conditions. Please note that these are general guidelines, and the actual stability of "this compound" should be experimentally determined.
Table 1: pH Stability of a Pyrrole Derivative in Aqueous Solution at 37°C
| pH | Condition | Stability |
| 1.2 | Acidic (Stomach) | Significant degradation |
| 4.5 | Acidic | Stable |
| 6.8 | Neutral (Blood) | Stable |
| 13.0 | Alkaline | Susceptible to hydrolysis |
Data adapted from a study on functionalized pyrrole derivatives.
Table 2: Forced Degradation Study Summary for a Pyrrole Derivative
| Stress Condition | Observation |
| 0.1 M HCl (Acid) | Labile, significant degradation observed |
| 0.1 M NaOH (Base) | Extremely unstable, rapid degradation |
| 10% H₂O₂ (Oxidation) | Sensitivity depends on chemical structure |
| Heat (60°C) | Degradation observed over time |
| Photolytic (UV/Vis) | Photolabile, degradation observed |
This table is a generalized representation based on studies of various pyrrole derivatives.
Experimental Protocols
Protocol 1: pH Stability Assay
-
Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µM.
-
Incubation: Incubate the solutions at a constant temperature, typically 37°C.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by adding a suitable solvent, such as acetonitrile, to precipitate proteins if in a biological matrix and halt further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines.
-
-
Time Points: Take samples at various time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a stability-indicating analytical method to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: 2-Formylpyrrole (Pyrrole-derivative1)
This guide provides essential information for the safe handling, storage, and use of 2-formylpyrrole in a research and development setting.
Properties of 2-Formylpyrrole
The following table summarizes the key quantitative data for 2-formylpyrrole.
| Property | Value | Citations |
| Chemical Formula | C₅H₅NO | [1] |
| Molecular Weight | 95.10 g/mol | [2] |
| CAS Number | 1003-29-8 | [1][2] |
| EC Number | 213-705-5 | [1] |
| Appearance | Colorless to pale yellow liquid or light yellow crystalline solid. | |
| Melting Point | 43-46 °C | |
| Boiling Point | 217-219 °C | |
| Flash Point | 107 °C (224.6 °F) - closed cup | |
| Storage Temperature | 2-8°C | |
| Purity | >98.0% (GC) |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 2-formylpyrrole and related derivatives.
Question: My 2-formylpyrrole sample has turned dark or discolored. What should I do?
Answer: Discoloration is a common sign of degradation, often caused by oxidation and polymerization. Pyrrole derivatives are sensitive to air, light, and heat.
-
Immediate Actions:
-
Immediately move the compound to an inert atmosphere, such as a glovebox or a desiccator flushed with nitrogen or argon.
-
If the compound is in solution, ensure the solvent has been properly deoxygenated (e.g., by sparging with an inert gas).
-
Protect the sample from light by using an amber vial or wrapping the container with aluminum foil.
-
-
Long-Term Solutions:
-
Store the compound as a solid under an inert atmosphere at a low temperature (-20°C is recommended for long-term stability).
-
For solutions, consider adding an antioxidant like BHT if it won't interfere with your experiment.
-
Question: I'm experiencing low yields and multiple side products in my pyrrole synthesis. How can I optimize the reaction?
Answer: The synthesis of pyrrole derivatives can be challenging due to the potential for side reactions.
-
Reaction Conditions: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative degradation of starting materials and products.
-
Reagent Purity: Use freshly purified reagents and dry, deoxygenated solvents. Impurities can catalyze side reactions.
-
Temperature Control: Maintain careful control over the reaction temperature. Some pyrrole syntheses are highly exothermic.
-
Choice of Method: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a common and often reliable method.
Question: My compound is degrading during silica gel column chromatography. What can I do to improve purification?
Answer: The acidic nature of standard silica gel can cause the degradation of sensitive pyrrole derivatives.
-
Recommendations:
-
Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine to neutralize acidic sites.
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography.
-
Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina.
-
Solvent System: Ensure your solvent system is free of peroxides and has been deoxygenated.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-formylpyrrole?
A1: 2-formylpyrrole is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may be irritating to the respiratory system. It is important to handle it with appropriate protective measures.
Q2: What personal protective equipment (PPE) is required when handling 2-formylpyrrole?
A2: A comprehensive approach to PPE is necessary to minimize exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.
-
Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood. If there's a risk of generating dust or aerosols, a dust respirator (like a type N95) is necessary.
-
Skin and Body Protection: Wear a lab coat or protective clothing. Closed-toe shoes are mandatory.
Q3: What are the proper storage conditions for 2-formylpyrrole?
A3: To ensure stability, 2-formylpyrrole should be stored in a tightly closed container in a cool, dark, and well-ventilated place. It is sensitive to air, light, and moisture, so storage under an inert gas (argon or nitrogen) is highly recommended. The recommended storage temperature is between 2-8°C.
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention immediately.
Q5: How should I handle a spill of 2-formylpyrrole?
A5:
-
Minor Spills:
-
Clean up spills immediately, avoiding dust generation.
-
Wear appropriate PPE, including respiratory protection.
-
Use dry cleanup procedures (sweep, shovel, or vacuum) and place the material in a clean, dry, labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert your institution's emergency responders and inform them of the location and nature of the hazard.
-
Q6: How should 2-formylpyrrole waste be disposed of?
A6: All waste contaminated with 2-formylpyrrole must be collected separately from other waste streams and treated as hazardous waste. Containers should be clearly labeled. Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols
General Protocol: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing pyrrole derivatives. It involves the reaction of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline) or ammonia source
-
Solvent (e.g., ethanol, acetic acid)
-
Optional: Weak acid catalyst
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in the chosen solvent.
-
Add the primary amine or ammonia source (1-1.2 equivalents).
-
If required, add a catalytic amount of a weak acid.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the desired pyrrole derivative.
Visualized Workflows
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyrrole-derivative1 and Compound X
In the landscape of modern drug discovery, the exploration of novel chemical entities with specific biological activities is paramount. This guide provides a comparative overview of two such entities: "Pyrrole-derivative1," a compound designated for the treatment of diabetes, and "Compound X," a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) for oncology applications. While publicly available information on this compound is limited, this guide will present a plausible biological profile based on related compounds. In contrast, Compound X will be discussed based on available hypothetical data for a selective EGFR inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound: A Potential Anti-Diabetic Agent
Hypothetical Quantitative Data for this compound
The following table summarizes hypothetical in vitro data for this compound, illustrating a plausible profile for an FFA1 agonist.
| Parameter | This compound (Hypothetical) |
| Target | Free Fatty Acid Receptor 1 (FFA1) |
| EC50 for FFA1 Activation | 35 nM |
| Effect on Glucose-Stimulated InsulinSecretion (GSIS) in vitro (at 1 µM) | 2.5-fold increase over baseline |
| Cell Line for GSIS Assay | MIN6 pancreatic beta-cells |
Signaling Pathway for FFA1 Agonism
The activation of FFA1 by an agonist like this compound in pancreatic β-cells is thought to potentiate glucose-stimulated insulin secretion through a G-protein-coupled signaling cascade.
References
Comparative Analysis of Synthesis Methods for Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and functional materials.[1] The efficient synthesis of substituted pyrroles is, therefore, a critical focus of organic chemistry. This guide provides a comparative analysis of prominent methods for synthesizing "Pyrrole-derivative1," a representative substituted pyrrole. We compare the classical Paal-Knorr, Hantzsch, and Knorr syntheses, alongside the modern Clauson-Kaas variant, focusing on performance, reaction conditions, and substrate scope, supported by experimental data.
Section 1: Comparison of Synthesis Methods
The selection of a synthetic route depends on factors such as the availability of starting materials, desired substitution patterns, and reaction scalability. The following table summarizes and compares key quantitative and qualitative aspects of four major pyrrole synthesis methodologies.
Table 1: Performance Comparison of Pyrrole Synthesis Methods
| Method | Starting Materials | Reagents & Conditions | Typical Reaction Time | Typical Yield | Key Advantages & Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound; Ammonia or primary amine.[2] | Typically requires neutral or weakly acidic conditions (e.g., acetic acid).[3] Modern variations use Lewis acids or microwave irradiation.[4] | 2 - 24 hours (conventional); < 30 minutes (microwave).[4] | 60 - 95% | Advantages: High yields, simple procedure, readily available starting materials. Disadvantages: Harsh conditions (prolonged heating) can degrade sensitive substrates; 1,4-dicarbonyl precursors can be difficult to prepare. |
| Hantzsch Synthesis | β-Ketoester; α-Haloketone; Ammonia or primary amine. | Base (e.g., ammonia, amine) serves as both reactant and catalyst. | 1 - 6 hours | 40 - 80% | Advantages: Good for producing polysubstituted pyrroles, including 2,3-dicarbonylated pyrroles useful for further modification. Disadvantages: Can have moderate yields; requires handling of α-haloketones which can be lachrymatory. |
| Knorr Synthesis | α-Amino-ketone; β-Ketoester (or compound with an α-electron-withdrawing group). | Requires a reducing agent (e.g., zinc dust) and acid (e.g., acetic acid) to form the α-amino-ketone in situ. | 1 - 3 hours | 50 - 70% | Advantages: A classic and reliable method for specific substitution patterns. Disadvantages: α-Amino-ketones are unstable and must be generated in situ, adding complexity. |
| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran; Primary amine. | Traditionally refluxing in acetic acid. Greener modern methods use water or microwave heating, sometimes with catalysts like acidic ionic liquids. | 1 - 12 hours (conventional); 10 - 30 minutes (microwave). | 70 - 95% | Advantages: Excellent yields, mild conditions possible with modern protocols, avoids epimerization of chiral amines. Disadvantages: Less atom-economical compared to Paal-Knorr due to the nature of the furan-based starting material. |
Section 2: Experimental Protocols
Detailed methodologies for each synthesis are provided below. These protocols are generalized and may require optimization for specific substrates.
Paal-Knorr Synthesis Protocol
This protocol describes the acid-catalyzed condensation of a 1,4-diketone with a primary amine.
-
Reactant Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Amine Addition: Add the primary amine or an ammonia source (1.1 - 1.5 eq) to the solution.
-
Reaction: Add a catalytic amount of a weak acid (e.g., acetic acid) if not already the solvent. Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hantzsch Synthesis Protocol
This three-component reaction yields highly substituted pyrroles.
-
Reactant Mixing: Combine the β-ketoester (1.0 eq), the α-haloketone (1.0 eq), and an excess of ammonia or a primary amine (2-3 eq) in a round-bottom flask.
-
Solvent and Reaction: Add a solvent such as ethanol. Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often exothermic.
-
Monitoring: Follow the consumption of the starting materials via TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic phase sequentially with dilute acid, water, and brine. Dry the solution over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The resulting crude material is purified by recrystallization or column chromatography.
Knorr Synthesis Protocol
This method involves the in situ generation of an α-amino-ketone.
-
Oxime Formation: Dissolve a β-ketoester (2.0 eq) in glacial acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in water to form the α-oximino-β-ketoester.
-
Reduction and Condensation: To the same flask, add the second equivalent of the β-ketoester. Then, add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and reduces the oxime to an amine, which immediately condenses with the other ketoester.
-
Reaction Completion: After the addition of zinc is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates the reaction is finished.
-
Work-up: Pour the reaction mixture into a large volume of cold water. Collect the precipitated solid product by filtration.
-
Purification: Wash the solid with water and purify by recrystallization from a suitable solvent like ethanol.
Section 3: Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the potential biological role of the synthesized compound.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of "this compound."
Caption: A typical experimental workflow for pyrrole synthesis.
Hypothetical Signaling Pathway Inhibition
Pyrrole derivatives are common motifs in kinase inhibitors. This diagram shows a hypothetical mechanism where "this compound" inhibits a key kinase in a cancer-related signaling pathway.
Caption: "this compound" as a hypothetical inhibitor of Kinase X.
References
Pyrrole-derivative1: A Comparative Efficacy Analysis Against Standard Therapies in BRAF V600E-Mutant Metastatic Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound, Pyrrole-derivative1, against standard-of-care treatments for BRAF V600E-mutant metastatic melanoma. The data presented herein is based on preclinical studies and is intended to provide an objective overview of this compound's potential efficacy and mechanism of action.
Mechanism of Action: Targeting the MAPK Signaling Pathway
This compound is a potent and selective inhibitor of the BRAF V600E mutant protein, a key driver in a significant subset of metastatic melanomas. By blocking the aberrant activity of this protein, this compound aims to halt the downstream signaling cascade that promotes tumor cell proliferation and survival.
Validating Target Engagement of "Pyrrole-derivative1" in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of "Pyrrole-derivative1," a hypothetical anti-cancer agent, with its putative target, the Epidermal Growth Factor Receptor (EGFR).
Pyrrole and its derivatives are recognized as a versatile class of heterocyclic compounds with a wide range of biological activities, frequently explored in the development of novel therapeutic agents.[1][2][3] Several pyrrole-based compounds have been investigated for their anti-cancer properties, targeting various cellular components, including protein kinases like EGFR.[4][5] This guide will objectively compare the performance of established biophysical and cellular assays to validate the interaction between "this compound" and EGFR, providing supporting experimental data and detailed protocols.
Comparison of Target Engagement Validation Methods
The selection of an appropriate method for validating target engagement depends on various factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., binding affinity, confirmation of intracellular interaction). Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. | Detects changes in the refractive index at a sensor chip surface as a ligand binds to an immobilized target. | Measures the heat change associated with the binding of a ligand to a target in solution. |
| Environment | In-cell, cell lysate, or tissue. | In vitro (purified components). | In vitro (purified components). |
| Key Output | Target engagement confirmation in a physiological context. | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Throughput | Moderate to high. | Low to moderate. | Low. |
| Strengths | - Directly demonstrates target engagement in living cells. - No need for compound labeling. | - Provides detailed kinetic information. - High sensitivity. | - Label-free and in-solution. - Provides a complete thermodynamic profile of the interaction. |
| Limitations | - Not all proteins are amenable to thermal stabilization. - Indirect measure of binding. | - Requires immobilization of the target protein, which may affect its conformation. - Requires purified protein. | - Requires large amounts of purified protein and compound. - Low throughput. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the three key target engagement validation techniques.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Incubate cultured cancer cells (e.g., A431, which overexpresses EGFR) with "this compound" at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (EGFR) using a specific detection method, such as Western blotting or ELISA.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: Immobilize purified recombinant EGFR onto a sensor chip.
-
Binding Analysis: Flow a solution of "this compound" at various concentrations over the chip surface.
-
Dissociation: Flow a buffer over the chip to measure the dissociation of the compound from the target.
-
Data Analysis: Fit the binding data to a kinetic model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Place the purified EGFR protein in the sample cell of the calorimeter and load "this compound" into the injection syringe.
-
Titration: Inject small aliquots of "this compound" into the sample cell containing EGFR.
-
Data Acquisition: Measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Visualizing Cellular Target Engagement and Signaling
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for CETSA and the EGFR signaling pathway potentially modulated by "this compound".
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity [iris.unipa.it]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Pyrrole-derivative1: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of inflammatory pathway modulators, understanding the cross-reactivity profile of novel compounds is paramount. This guide provides a comprehensive comparison of a hypothetical selective COX-2 inhibitor, herein referred to as "Pyrrole-derivative1," with established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to facilitate an objective assessment.
Performance Comparison: COX-1 and COX-2 Inhibition
The therapeutic efficacy of many anti-inflammatory agents is attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[1][2] However, off-target inhibition of the constitutively expressed COX-1 isoform can lead to undesirable side effects, such as gastrointestinal complications.[3] Therefore, the selectivity of a compound for COX-2 over COX-1 is a critical determinant of its safety profile.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of commercially available NSAIDs against COX-1 and COX-2. A higher IC50 value indicates lower potency, and the selectivity index (COX-1 IC50 / COX-2 IC50) provides a quantitative measure of a compound's preference for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15.0 | 0.05 | 300 |
| Celecoxib | 82[4] | 6.8[4] | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is a crucial step in the evaluation of novel anti-inflammatory compounds. The following protocol outlines a common in vitro method used to ascertain the IC50 values presented in the comparative data table.
Objective: To determine the in vitro potency and selectivity of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
-
96-well plates
-
Plate reader capable of colorimetric or fluorometric detection
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Reaction Setup:
-
To each well of a 96-well plate, add the reaction buffer.
-
Add the heme cofactor to each well.
-
Add the appropriate enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compound or reference inhibitor to the respective wells. For control wells, add only the DMSO vehicle.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate for a specific duration (e.g., 2-10 minutes) at the controlled temperature.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid like HCl).
-
Detection: The product of the COX reaction (prostaglandin H2) is unstable and is typically converted to a more stable product (e.g., prostaglandin E2 or thromboxane B2) for quantification. The amount of product is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring the consumption of a chromogenic or fluorogenic substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological and experimental contexts, the following diagrams have been generated.
Caption: Prostaglandin Synthesis Pathway.
Caption: In Vitro COX Inhibition Assay Workflow.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and novel therapeutic candidates. Understanding the pharmacokinetic (PK) profile of these derivatives is paramount for their successful development. This guide provides a comparative analysis of the PK properties of a novel pyrrole derivative, designated here as "Pyrrole-derivative1" (TAK-438, a potassium-competitive acid blocker), against established pyrrole-containing drugs: Atorvastatin, Ketorolac, and Sunitinib. The information herein is supported by experimental data to aid researchers in drug design and development.
Executive Summary
This guide presents a head-to-head comparison of key pharmacokinetic parameters for this compound and three widely-used pyrrole-based therapeutics. The data is organized for clarity, followed by detailed experimental methodologies for the core assays used to generate these findings. Visual diagrams are provided to illustrate key concepts in pharmacokinetic assessment.
Data Presentation: Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and the selected comparator drugs. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound.
| Parameter | This compound (TAK-438) | Atorvastatin | Ketorolac | Sunitinib |
| Oral Bioavailability (%) | High (not specified) | ~14%[1] | ~80-100%[2] | Not specified, well-absorbed[3] |
| Time to Peak Plasma Concentration (Tmax) (h) | ~1 | 1-2[4] | 0.5-1[5] | 6-12 |
| Peak Plasma Concentration (Cmax) (ng/mL) | Dose-dependent | ~28 (40 mg dose) | ~0.8 (10 mg dose) | Not specified |
| Area Under the Curve (AUC) (ng·h/mL) | Dose-dependent | ~200 (40 mg dose) | Not specified | Not specified |
| Elimination Half-life (t1/2) (h) | Long (not specified) | ~7 | 5-6 | 40-60 |
| Plasma Protein Binding (%) | >95% | >98% | >99% | 95% |
| Primary Metabolism | Not specified in detail | CYP3A4 | Glucuronidation, Oxidation | CYP3A4 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic data. Below are protocols for key in vitro and in vivo experiments typically employed in the pharmacokinetic profiling of drug candidates.
In Vivo Oral Bioavailability Study
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group) are typically used.
-
Drug Administration:
-
Intravenous (IV) Group: The compound is administered as a single bolus injection into the tail vein at a dose of 1-2 mg/kg.
-
Oral (PO) Group: The compound is administered by oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters, including AUC, are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which a drug binds to plasma proteins.
Methodology:
-
Method: Rapid Equilibrium Dialysis (RED) is a common and efficient method.
-
Procedure:
-
A RED device, which consists of a Teflon base plate with disposable dialysis inserts, is used. Each insert contains two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.
-
The test compound is added to plasma (human or animal) at a final concentration of 1-10 µM.
-
The plasma-drug mixture is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.
-
The plate is sealed and incubated at 37°C for 4-6 hours with shaking to allow for equilibrium.
-
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the drug in each sample is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as (Concentration_buffer / Concentration_plasma) * 100. The percentage of protein binding is then 100 - % unbound.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
System: Human or animal liver microsomes are used as the source of metabolic enzymes.
-
Incubation:
-
The test compound (typically at 1 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of NADPH (a cofactor for CYP450 enzymes).
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit major CYP450 enzymes, which can lead to drug-drug interactions.
Methodology:
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used.
-
Incubation:
-
The test compound at various concentrations is pre-incubated with the enzyme source and a specific probe substrate for each CYP isoform.
-
The metabolic reaction is initiated by adding NADPH.
-
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical pharmacokinetic workflow and a key metabolic pathway.
Pharmacokinetic Assessment Workflow
Simplified CYP3A4 Metabolism Pathway
References
- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate and thiophene derivatives containing a biologically active pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results for Pyrrole-derivative1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for "Pyrrole-derivative1," identified as [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid . The focus is on the reproducibility of its synthesis and its efficacy as an inhibitor of aldose reductase and protein glycation, key processes in diabetic complications. This document summarizes available data, compares the compound to alternatives, and provides generalized experimental protocols to aid in reproducibility studies.
I. Data Summary and Comparison
The primary source of information on the synthesis and activity of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid is a study by Anagnostou et al. (2002).[1] This research highlights the compound's potential in mitigating diabetic complications through the inhibition of aldose reductase and protein glycation.[1]
Table 1: Comparison of Aldose Reductase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Therapeutic Category | Reference |
| [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid | Aldose Reductase | Data not available in abstract | Investigational | Anagnostou et al., 2002[1] |
| Tolrestat | Aldose Reductase | 0.038 | Withdrawn from market | Nicolaou et al., 2003[2] |
| Epalrestat | Aldose Reductase | 0.13 | Approved in some countries | Nicolaou et al., 2003[2] |
| Zopolrestat | Aldose Reductase | 0.025 | Investigational | Nicolaou et al., 2003 |
| Fidarestat | Aldose Reductase | 0.008 | Investigational | Nicolaou et al., 2003 |
Table 2: Comparison of Protein Glycation Inhibitors
| Compound | Mechanism of Action | Efficacy | Therapeutic Category | Reference |
| [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid | Inhibition of protein glycation | "Considerable activity" | Investigational | Anagnostou et al., 2002 |
| Trolox | Antioxidant, prevents oxidative modification | "Considerable activity" | Research chemical | Nicolaou et al., 2003 |
| Aminoguanidine | Traps reactive carbonyl species | Standard antiglycation agent | Investigational | Perez et al., 2020 |
II. Experimental Protocols
While the full, detailed experimental protocols from the original publication are not publicly available, this section provides generalized methodologies for the key experiments based on standard laboratory practices.
A. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid
The synthesis of this compound is reported to be achieved through a Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic rings, such as pyrroles.
Generalized Protocol:
-
Preparation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at 0°C with constant stirring.
-
Formylation: The pyrrole substrate is dissolved in a suitable solvent (e.g., DMF, dichloromethane) and cooled to 0°C. The Vilsmeier reagent is then added dropwise to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by pouring it into an ice-water mixture. The pH is adjusted to be basic, leading to the precipitation of the product.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.
B. Aldose Reductase Inhibition Assay
The inhibitory activity against aldose reductase is typically determined by spectrophotometrically measuring the decrease in NADPH consumption.
Generalized Protocol:
-
Enzyme Preparation: Aldose reductase can be purified from sources like rat lenses or expressed recombinantly.
-
Assay Mixture: A typical assay mixture contains phosphate buffer, NADPH, the substrate (e.g., glyceraldehyde), and the enzyme.
-
Inhibitor Addition: The test compound, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl]-acetic acid, is added at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required for 50% inhibition) is determined from a dose-response curve.
C. In Vitro Protein Glycation Inhibition Assay
This assay measures the ability of a compound to prevent the non-enzymatic glycation of a model protein, such as bovine serum albumin (BSA), by a reducing sugar.
Generalized Protocol:
-
Incubation Mixture: A solution containing BSA, a reducing sugar (e.g., glucose, fructose), and the test compound in a phosphate buffer is prepared.
-
Incubation: The mixture is incubated at 37°C for several days or weeks. A control group without the inhibitor is also included.
-
Measurement of Glycation: The extent of glycation is quantified by measuring the formation of advanced glycation end-products (AGEs). This is often done by measuring the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm).
-
Data Analysis: The percentage of inhibition of AGE formation is calculated by comparing the fluorescence of the samples with and without the inhibitor.
III. Visualizations
A. Signaling Pathway of Aldose Reductase in Diabetic Complications
Caption: The polyol pathway is activated during hyperglycemia.
B. Experimental Workflow for Evaluating this compound
Caption: Workflow for synthesis and biological testing.
C. Logical Relationship of Key Concepts
Caption: this compound targets key diabetic pathways.
References
- 1. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted pyrrol-1-ylacetic acids that combine aldose reductase enzyme inhibitory activity and ability to prevent the nonenzymatic irreversible modification of proteins from monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrole-Indoline-2-Ones as Aurora Kinase Inhibitors: An In Silico and Experimental Comparison
A Comparative Guide for Researchers in Drug Discovery
The development of potent and selective kinase inhibitors is a cornerstone of modern cancer therapy. Among the promising targets are the Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for the development of novel anticancer agents. This guide provides a comparative analysis of a series of pyrrole-indoline-2-one derivatives as inhibitors of Aurora A kinase, presenting both computational modeling data and experimental validation.
Data Presentation: In Silico vs. Experimental Activity
The following table summarizes the biological activity of a series of 35 pyrrole-indoline-2-one derivatives against Aurora A kinase. The experimental data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are compared with the predicted pIC50 values obtained from 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, specifically CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). These computational models are used to predict the inhibitory activity of compounds and to guide the design of more potent inhibitors.
| Compound ID | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |
| 1 | 6.796 | 6.815 | 6.789 |
| 2 | 6.432 | 6.451 | 6.463 |
| 3 | 6.222 | 6.264 | 6.255 |
| 4 | 6.469 | 6.487 | 6.491 |
| 5 | 6.137 | 6.155 | 6.149 |
| 6 | 6.337 | 6.354 | 6.331 |
| 7 | 6.886 | 6.901 | 6.879 |
| 8 | 7.301 | 7.311 | 7.321 |
| 9 | 6.959 | 6.943 | 6.963 |
| 10 | 7.523 | 7.511 | 7.532 |
| 11 | 7.000 | 7.012 | 7.018 |
| 12 | 6.699 | 6.711 | 6.702 |
| 13 | 5.611 | 5.623 | 5.631 |
| 14 | 6.387 | 6.399 | 6.401 |
| 15 | 6.000 | 6.011 | 6.008 |
| 16 | 6.398 | 6.403 | 6.395 |
| 17 | 6.620 | 6.631 | 6.625 |
| 18 | 7.097 | 7.102 | 7.099 |
| 19 | 6.319 | 6.325 | 6.317 |
| 20 | 6.658 | 6.663 | 6.655 |
| 21 | 7.000 | 7.011 | 7.003 |
| 22 | 6.481 | 6.492 | 6.485 |
| 23 | 6.387 | 6.391 | 6.388 |
| 24 | 6.824 | 6.832 | 6.827 |
| 25 | 7.000 | 7.013 | 7.005 |
| 26 | 7.398 | 7.385 | 7.391 |
| 27 | 8.073 | 8.065 | 8.071 |
| 28 | 7.046 | 7.039 | 7.042 |
| 29 | 6.310 | 6.301 | 6.308 |
| 30 | 6.886 | 6.879 | 6.883 |
| 31 | 7.301 | 7.295 | 7.299 |
| 32 | 7.000 | 6.992 | 6.998 |
| 33 | 7.367 | 7.359 | 7.363 |
| 34 | 6.602 | 6.595 | 6.599 |
| 35 | 6.319 | 6.311 | 6.315 |
*Compounds marked with an asterisk were part of the test set for the 3D-QSAR models.
Experimental Protocols
The experimental validation of the inhibitory activity of the pyrrole-indoline-2-one derivatives against Aurora A kinase was performed using an in vitro kinase assay. A common and robust method for such assays is the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP (Adenosine triphosphate)
-
Pyrrole-indoline-2-one derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrrole-indoline-2-one derivatives in DMSO. Further dilute the compounds in the Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound solution or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Aurora A kinase and the Kemptide substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.
-
Include controls for no kinase (background) and no inhibitor (100% activity).
-
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no inhibitor control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Convert the IC50 values to pIC50 values (pIC50 = -log(IC50)).
-
Mandatory Visualization
Aurora Kinase Signaling Pathway in Mitosis
The following diagram illustrates the central role of Aurora A and Aurora B kinases in regulating key events during mitosis.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of the pyrrole-indoline-2-one derivatives.
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Pyrrole Derivatives
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. Pyrrole derivatives, a class of heterocyclic aromatic organic compounds, necessitate careful handling and disposal due to their potential hazards, including flammability, toxicity, and eye damage.[1][2][3][4] Adherence to established disposal protocols is not only a regulatory requirement but also a critical measure to protect laboratory personnel and the environment.
This guide provides essential, step-by-step procedures for the proper disposal of "Pyrrole-derivative1," a representative pyrrole compound, ensuring that safety and logistical considerations are thoroughly addressed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific pyrrole derivative. As a general guideline, these compounds should be handled with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Appropriate Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before use and disposed of as hazardous waste after contamination.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of pyrrole derivatives is that they must never be poured down the drain. Improper disposal can lead to severe environmental contamination and legal repercussions. All waste containing pyrrole derivatives must be treated as hazardous waste and managed according to federal, state, and local regulations.
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing "this compound" in a designated, leak-proof hazardous waste container. It is best practice to use separate containers for halogenated and non-halogenated organic solvent waste to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste: Any materials contaminated with "this compound," such as absorbent pads, contaminated gloves, pipette tips, or filter paper, must be disposed of as solid hazardous waste. These materials should be placed in a designated, sealed, and clearly labeled container.
-
-
Container Management:
-
Material: Use high-density polyethylene (HDPE) or the original container for waste collection, ensuring it is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration. Avoid using abbreviations or chemical formulas.
-
Closure: Keep the waste container securely sealed when not in use to prevent the escape of flammable vapors.
-
Filling Limit: Do not fill the container to more than 90% of its total capacity to allow for vapor expansion.
-
-
Storage:
-
Store the labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be cool and dry.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed professional waste disposal company.
-
The primary recommended disposal method for pyrrole derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Quantitative Data Summary for Disposal
For quick reference, the following table summarizes key parameters for the safe handling and disposal of pyrrole derivatives.
| Parameter | Specification | Source(s) |
| Waste Classification | Hazardous Waste | |
| Non-Halogenated or Halogenated Organic Waste (as applicable) | ||
| Container Material | High-Density Polyethylene (HDPE) or original container | |
| Container Filling Limit | < 90% of total capacity | |
| Labeling Requirements | "Hazardous Waste", Full Chemical Name, Concentration | |
| Primary Disposal Method | Incineration via a licensed disposal service | |
| Empty Container Rinsing | Triple-rinse with a suitable solvent; rinsate collected as hazardous waste |
Experimental Protocols
The recommended and regulated method for the disposal of pyrrole derivatives is through a licensed hazardous waste disposal service, which typically utilizes high-temperature incineration. Direct chemical neutralization or deactivation by laboratory personnel is generally not advised due to the potential for hazardous reactions and the production of unknown byproducts. Always follow the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of "this compound".
Caption: Disposal workflow for this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrole Derivatives
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of pyrrole derivatives in a laboratory setting. Adherence to these procedures is paramount to mitigating risks and ensuring a safe research environment. Pyrrole and its derivatives are flammable, toxic if swallowed or inhaled, and can cause serious eye damage.[1][2][3][4][5] Therefore, stringent safety measures are non-negotiable.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive approach to PPE is mandatory to minimize exposure risk when handling pyrrole derivatives. The following table summarizes the required PPE for various laboratory scenarios.
| Body Part | Required PPE | Specifications and Recommendations | Citation |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. Butyl-rubber gloves are also a suitable option, with a breakthrough time of 480 minutes. Always inspect gloves for any signs of degradation or puncture before and during use. | |
| Eyes/Face | Safety Goggles and/or Face Shield | Tightly fitting safety goggles that meet ANSI Z.87.1 1989 standard or European Standard EN166 are essential. A face shield should be worn over safety glasses, especially when there is a risk of splashing, explosion, or a highly exothermic reaction. | |
| Body | Laboratory Coat | A flame-retardant and antistatic protective laboratory coat is required. Ensure the coat is buttoned and fits properly to cover as much skin as possible. | |
| Respiratory | Fume Hood or Respirator | All handling of pyrrole derivatives should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material and cover the entire foot. |
Experimental Protocol: Safe Handling and Disposal of Pyrrole Derivatives
A systematic workflow is critical for the safe handling and disposal of pyrrole derivatives. The following protocol outlines a step-by-step procedure for managing these chemicals from acquisition to disposal.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational and available for use.
-
Verify that an eyewash station and safety shower are accessible and in good working order.
-
Remove all potential ignition sources from the work area, as pyrrole derivatives are flammable.
-
Use non-sparking tools and explosion-proof equipment.
2. Donning Personal Protective Equipment (PPE):
-
Before handling any pyrrole derivative, don the appropriate PPE as outlined in the table above. This includes double gloving with nitrile or neoprene gloves, wearing a flame-retardant lab coat over appropriate clothing, and ensuring safety goggles and, if necessary, a face shield are worn.
3. Handling the Chemical:
-
Conduct all work involving pyrrole derivatives inside a chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors.
-
Wash hands thoroughly after handling, even if gloves were worn.
4. Spills and Emergencies:
-
In case of a minor spill, remove all ignition sources and clean up the spill immediately using an inert absorbent material.
-
For major spills, evacuate the area and alert emergency responders.
-
If the substance comes into contact with skin, immediately remove all contaminated clothing and rinse the skin with water.
-
If the substance gets into the eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
-
If inhaled, move the individual to fresh air.
-
If swallowed, rinse the mouth and call a poison center or doctor immediately.
5. Disposal Plan:
-
Waste Segregation: All liquid and solid waste contaminated with pyrrole derivatives must be collected separately from other waste streams.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name. For halogenated derivatives, label as "Halogenated Organic Waste".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. Keep containers tightly sealed.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not pour pyrrole derivatives down the drain.
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate key decision-making and operational workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
